Einecs 304-904-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
94291-78-8 |
|---|---|
Molecular Formula |
C30H20F46NO6P |
Molecular Weight |
1395.4 g/mol |
IUPAC Name |
bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C26H9F46O4P.C4H11NO2/c27-5(28,9(33,34)13(41,42)17(49,50)21(57,58)19(53,54)15(45,46)11(37,38)7(31,23(61,62)63)24(64,65)66)1-3-75-77(73,74)76-4-2-6(29,30)10(35,36)14(43,44)18(51,52)22(59,60)20(55,56)16(47,48)12(39,40)8(32,25(67,68)69)26(70,71)72;6-3-1-5-2-4-7/h1-4H2,(H,73,74);5-7H,1-4H2 |
InChI Key |
NVEVDAOYRBYRNN-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-O-acetyloleanolic Acid (EINECS 304-904-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-acetyloleanolic acid, identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 304-904-9, is a pentacyclic triterpenoid derivative of oleanolic acid. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This technical guide provides a comprehensive overview of its core physicochemical properties, details on experimental methodologies for their determination, and an exploration of its key signaling pathways.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 3-O-acetyloleanolic acid are summarized below.
Data Presentation: Quantitative Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₃₂H₅₀O₄ | --- |
| Molecular Weight | 498.74 g/mol | [1] |
| Melting Point | 265-268 °C | Experimental |
| Boiling Point | 564.4 °C at 760 mmHg | Predicted |
| Water Solubility | Practically insoluble | Inferred from Oleanolic Acid data[2] |
| pKa (acidic) | ~4.74 | Estimated from Oleanolic Acid[2] |
| logP (Octanol-Water Partition Coefficient) | >5 | Estimated based on structure and Oleanolic Acid data |
| Solubility in Organic Solvents | Soluble in DMSO, DMF (0.14 mg/ml) | [1][3] |
Experimental Protocols
Accurate determination of physicochemical and biological properties relies on robust experimental protocols. This section outlines detailed methodologies for key experiments relevant to the characterization of 3-O-acetyloleanolic acid.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 3-O-acetyloleanolic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of logP by High-Performance Liquid Chromatography (HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.
Protocol: Reverse-Phase HPLC Method
-
System Preparation: A reverse-phase HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, with the composition adjusted to achieve adequate retention of the analyte.
-
Standard Preparation: A series of standard compounds with known logP values that span the expected logP of 3-O-acetyloleanolic acid are prepared.
-
Sample Preparation: A solution of 3-O-acetyloleanolic acid is prepared in a suitable solvent.
-
Chromatographic Analysis: The standard compounds and the sample are injected into the HPLC system, and their retention times (t_R) are recorded.
-
Calculation: The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column. A calibration curve is generated by plotting the known logP values of the standard compounds against their corresponding log(k') values. The logP of 3-O-acetyloleanolic acid is then determined by interpolating its log(k') value on this calibration curve.[4][5][6][7]
Assessment of Apoptosis via Western Blotting
Western blotting is a widely used technique to detect and quantify the expression of specific proteins, such as those involved in apoptosis.
Protocol: Western Blot Analysis of Caspase Activation
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., HCT-116) is cultured and treated with various concentrations of 3-O-acetyloleanolic acid for a specified duration.
-
Protein Extraction: The cells are harvested and lysed to extract total cellular proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-8, cleaved caspase-3, and an internal loading control like β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager, allowing for the visualization and quantification of the target proteins.
Signaling Pathways
3-O-acetyloleanolic acid exerts its biological effects by modulating key intracellular signaling pathways. The following sections describe two of the most prominent pathways affected by this compound.
Extrinsic Apoptosis Pathway
3-O-acetyloleanolic acid has been shown to induce apoptosis in cancer cells through the extrinsic, or death receptor-mediated, pathway.[8][9][10] This process is initiated by the upregulation of death receptor 5 (DR5) on the cell surface. The binding of its ligand, TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand), or spontaneous receptor clustering triggers the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). This proximity leads to the auto-activation of caspase-8, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Extrinsic apoptosis pathway induced by 3-O-acetyloleanolic acid.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. 3-O-acetyloleanolic acid has been demonstrated to activate the AMPK signaling pathway.[11][12][13][14][15] This activation leads to the phosphorylation of downstream targets, including protein kinase B (AKT) and glycogen synthase kinase 3β (GSK-3β). The modulation of this pathway can lead to various cellular outcomes, including the inhibition of lipid synthesis and the promotion of glucose uptake, contributing to the compound's therapeutic effects in metabolic disorders.
Caption: Activation of the AMPK signaling pathway by 3-O-acetyloleanolic acid.
Conclusion
3-O-acetyloleanolic acid (EINECS 304-904-9) is a promising natural product derivative with well-defined physicochemical properties and significant biological activities. Its ability to induce apoptosis in cancer cells via the extrinsic pathway and to modulate cellular metabolism through the AMPK signaling pathway highlights its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this and related compounds. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMPK activation-dependent autophagy compromises oleanolic acid-induced cytotoxicity in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oleanolic acid induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Bis[long-chain fluorinated] Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis pathway for bis[long-chain fluorinated] hydrogen phosphates. The content is structured to provide actionable insights for laboratory professionals, including detailed experimental protocols, quantitative data summaries, and visualizations of the synthesis pathway and relevant biological interactions.
Core Synthesis Pathway
The synthesis of bis[long-chain fluorinated] hydrogen phosphates can be effectively achieved through the phosphorylation of a long-chain fluorinated alcohol using phosphorus oxychloride (POCl₃), followed by hydrolysis. This method is an adaptation of a reliable and scalable procedure for the synthesis of non-fluorinated long-chain dialkyl phosphates. The general two-step reaction is outlined below:
-
Formation of the Dichlorophosphate Intermediate: A long-chain fluorinated alcohol reacts with phosphorus oxychloride in the presence of a base, such as triethylamine, to form a bis[long-chain fluorinated] phosphorochloridate intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed to yield the final bis[long-chain fluorinated] hydrogen phosphate.
A detailed, generalized experimental protocol for this synthesis is provided in the following sections.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of bis[long-chain fluorinated] hydrogen phosphate. This protocol is based on established methods for the synthesis of long-chain dialkyl phosphates and should be adapted and optimized for specific long-chain fluorinated alcohols.
Materials:
-
Long-chain fluorinated alcohol (e.g., 1H,1H,2H,2H-perfluorodecan-1-ol)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the long-chain fluorinated alcohol (2.0 equivalents) and anhydrous toluene.
-
Addition of Triethylamine: Triethylamine (2.0 equivalents) is added to the flask, and the mixture is stirred until the alcohol is fully dissolved.
-
Addition of Phosphorus Oxychloride: The solution is cooled in an ice bath to 0 °C. A solution of phosphorus oxychloride (1.0 equivalent) in anhydrous toluene is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup - Filtration: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration. The filter cake is washed with a small amount of anhydrous toluene.
-
Workup - Hydrolysis: The filtrate is transferred to a separatory funnel and washed sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.
-
Workup - Acidification and Extraction: The organic layer is then treated with 1 M hydrochloric acid to protonate the phosphate. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude bis[long-chain fluorinated] hydrogen phosphate. Further purification can be achieved by column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. The yield is an estimate based on analogous reactions with non-fluorinated alcohols and may vary depending on the specific long-chain fluorinated alcohol used.
| Parameter | Value | Notes |
| Stoichiometry | ||
| Long-chain fluorinated alcohol | 2.0 eq | |
| Phosphorus oxychloride | 1.0 eq | |
| Triethylamine | 2.0 eq | Acts as a base to neutralize HCl |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | For the addition of POCl₃ |
| Reaction Temperature | Reflux (Toluene) | Approx. 110 °C |
| Reaction Time | 2 - 4 hours | Monitor by TLC or ³¹P NMR |
| Expected Yield | 70-90% | Based on analogous non-fluorinated syntheses |
Visualizations
Solubility of Fluorinated Phosphate Ester Surfactants in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of fluorinated phosphate ester surfactants in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow. This information is intended to empower researchers to assess the solubility of these surfactants in their specific applications and to generate precise quantitative data as needed.
Introduction to Fluorinated Phosphate Ester Surfactants
Fluorinated phosphate ester surfactants are a class of surface-active agents that contain a phosphate hydrophilic head and one or more per- or polyfluoroalkyl hydrophobic tails. These surfactants exhibit exceptional properties, including high thermal and chemical stability, and the ability to significantly reduce surface tension at very low concentrations. Their unique characteristics make them valuable in a wide range of applications, from coatings and cleaners to specialized roles in the pharmaceutical and electronics industries. The solubility of these surfactants in organic solvents is a critical parameter for formulation development, enabling their use in non-aqueous systems and for the solubilization of poorly soluble active pharmaceutical ingredients.
Solubility of Fluorinated Phosphate Ester Surfactants
| Surfactant Product Line | Stated Solubility in Organic Solvents |
| DuPont™ Capstone® FS-50 | Soluble in ethanol and ethylene glycol.[1] |
| DuPont™ Capstone® FS-51 | Soluble in ethanol and ethylene glycol.[2] |
| DuPont Zonyl® FSO | Soluble to at least 2% in many organic solvents.[3] |
Generally, the solubility of surfactants is governed by the "like dissolves like" principle. The fluorinated alkyl chains, being both hydrophobic and lipophobic, can limit solubility in non-polar hydrocarbon solvents. However, the presence of the phosphate head group and any linking groups can impart sufficient polarity to allow for dissolution in more polar organic solvents such as alcohols and glycols.
Experimental Protocol for Determining Solubility in Organic Solvents
The following is a detailed methodology for the experimental determination of the solubility of a solid fluorinated phosphate ester surfactant in an organic solvent. This protocol is based on the isothermal equilibrium method, a common and reliable technique for generating accurate solubility data.
Materials and Equipment
-
Fluorinated phosphate ester surfactant (solid)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for concentration measurement (e.g., LC-MS, GC-MS, or a properly calibrated spectrophotometer)
-
Filtration apparatus
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid fluorinated phosphate ester surfactant to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately pipette a fixed volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved surfactant remains constant.
-
-
Sample Collection and Filtration:
-
After equilibration, carefully remove the vials from the shaker, ensuring that the temperature of the solution is maintained.
-
Allow the undissolved solid to settle.
-
Withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Sample Preparation for Analysis:
-
Determine the mass of the collected filtrate.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Concentration Determination:
-
Analyze the diluted samples using a suitable analytical method (e.g., LC-MS is often preferred for its sensitivity and selectivity for fluorinated compounds).
-
Prepare a calibration curve using standard solutions of the fluorinated phosphate ester surfactant in the same organic solvent.
-
Determine the concentration of the surfactant in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the surfactant in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of a fluorinated phosphate ester surfactant in an organic solvent.
Conclusion
Understanding the solubility of fluorinated phosphate ester surfactants in organic solvents is essential for their effective application in various fields, particularly in the development of pharmaceutical formulations. While comprehensive quantitative data is sparse, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By following the outlined methodology, scientists and drug development professionals can accurately determine the solubility of these versatile surfactants in their specific solvent systems, enabling the optimization of their formulations and advancing their research and development efforts.
References
An In-depth Technical Guide to Molecular Structure and Conformation
Introduction
Therefore, this guide will use a well-characterized molecule, the herbicide (R)-2-(2,4-dichlorophenoxy)propanoic acid (also known as Dichlorprop-P, CAS 15165-67-0), as a case study.[1][2] The principles and methodologies described herein are universally applicable for the structural and conformational analysis of small molecules. Dichlorprop-P is an excellent model as it possesses key structural features, including a chiral center, an aromatic ring, and rotatable bonds, that are relevant to many biologically active compounds.[3][4]
Molecular Structure of (R)-2-(2,4-dichlorophenoxy)propanoic acid
The molecular structure of a compound is defined by the spatial arrangement of its constituent atoms and the chemical bonds that hold them together. This arrangement is the foundation of a molecule's chemical and physical properties.
1.1. 2D Chemical Structure and Key Properties
The two-dimensional structure of Dichlorprop-P illustrates the connectivity of its atoms. It consists of a 2,4-dichlorophenoxy group linked via an ether bond to a propanoic acid moiety. The second carbon of the propanoic acid is a chiral center, with the (R)-enantiomer being the biologically active form.[1][2][3]
| Property | Value |
| CAS Number | 15165-67-0 |
| Molecular Formula | C₉H₈Cl₂O₃[2][3] |
| Molar Mass | 235.06 g/mol [2][3] |
| IUPAC Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid[3] |
| Chirality | (R)-enantiomer[1][3] |
| Description | A type of chlorophenoxy herbicide used to control broadleaf weeds.[4] |
Experimental Determination of Molecular Structure
The precise three-dimensional structure of a molecule is determined experimentally using various spectroscopic and diffraction techniques.
2.1. X-ray Crystallography
X-ray crystallography is a powerful technique that provides the exact coordinates of atoms in a crystalline solid. This method yields a detailed and static picture of the molecule's structure in the solid state. The crystal structure of a related compound has been deposited in the Cambridge Structural Database (CCDC).[3]
Experimental Protocol:
-
Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent system. Through slow evaporation or cooling, single crystals of high quality are grown.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment and connectivity of atoms in a solution. While it doesn't provide a single static structure like X-ray crystallography, it offers valuable insights into the molecule's structure and dynamics in a more biologically relevant state.
Experimental Protocol:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): One-dimensional spectra are acquired to identify the different chemical environments of hydrogen and carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are performed to establish correlations between atoms. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for conformational analysis, as they identify atoms that are close in space, regardless of whether they are connected by bonds.
Molecular Conformation of Dichlorprop-P
Molecular conformation refers to the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. These different arrangements, or conformers, often have different potential energies.
3.1. Conformational Analysis using Computational Modeling
Computational chemistry is a vital tool for exploring the conformational landscape of a molecule. It allows researchers to identify stable, low-energy conformers and understand the energy barriers between them.
Methodology:
-
Initial Structure Generation: A 3D structure of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed by rotating the molecule's single bonds. For Dichlorprop-P, key rotatable bonds include the C-O bond of the ether linkage and the C-C bond of the propanoic acid side chain.
-
Energy Minimization: Each generated conformer is subjected to energy minimization using a force field (e.g., MMFF94) or a quantum mechanics method (e.g., DFT) to find the nearest local energy minimum.
-
Analysis and Clustering: The resulting low-energy conformers are clustered based on their structural similarity (e.g., RMSD) and their relative energies are calculated.
3.2. Illustrative Conformational Data
The following table presents hypothetical data for a set of low-energy conformers of Dichlorprop-P that would be generated from a computational search. The relative energy indicates the stability of each conformer compared to the global minimum.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C) | Key Dihedral Angle 2 (°C) |
| Conf-01 | 0.00 (Global Minimum) | 178.5 | 65.2 |
| Conf-02 | 0.85 | -60.1 | 70.1 |
| Conf-03 | 1.23 | 175.4 | -55.8 |
| Conf-04 | 2.50 | 75.3 | 170.3 |
Structure-Activity Relationship (SAR)
The herbicidal activity of Dichlorprop-P is attributed to its function as a synthetic auxin.[3] The molecule mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately the death of the target weed. This biological activity is highly dependent on the molecule's specific 3D structure and its ability to fit into the auxin receptor binding pocket. Only the (R)-enantiomer is active, highlighting the critical role of stereochemistry.[4]
The determination of molecular structure and conformation is a multi-faceted process that combines experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling. As demonstrated with (R)-2-(2,4-dichlorophenoxy)propanoic acid, a detailed understanding of the 3D arrangement of atoms is essential for elucidating biological activity and designing new, effective molecules. The workflows and principles outlined in this guide provide a foundational framework for researchers, scientists, and drug development professionals to approach the structural analysis of any small molecule of interest.
References
A Comprehensive Technical Guide to the Thermal Stability and Degradation of Long-Chain Fluorinated Surfactants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of long-chain fluorinated surfactants. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the behavior of these compounds under thermal stress. This document details the thermal decomposition pathways, presents quantitative data on stability, and outlines the experimental protocols used to characterize these properties.
Introduction to Long-Chain Fluorinated Surfactants
Long-chain fluorinated surfactants, a subgroup of per- and polyfluoroalkyl substances (PFAS), are characterized by a fluorinated alkyl chain and a hydrophilic functional group. The carbon-fluorine bond, one of the strongest in organic chemistry, imparts exceptional thermal and chemical stability to these molecules.[1] This stability, while beneficial in many industrial and commercial applications, also contributes to their persistence in the environment.[1] Understanding the thermal stability and degradation pathways of these compounds is critical for developing effective remediation strategies and for ensuring product safety in applications where they may be subjected to high temperatures.
Thermal Stability of Long-Chain Fluorinated Surfactants
The thermal stability of long-chain fluorinated surfactants is influenced by several factors, including the length of the perfluorinated carbon chain, the nature of the hydrophilic headgroup, and the presence of other substances.[2][3] Generally, the thermal stability of perfluoroalkyl carboxylic acids (PFCAs) increases with the number of perfluorinated carbons.[3][4] Perfluoroalkyl sulfonic acids (PFSAs) are significantly more thermally stable than PFCAs.[3][4]
Data Summary
The following table summarizes the thermal decomposition temperatures for a selection of long-chain fluorinated surfactants.
| Compound | Abbreviation | Type | Decomposition Temperature (°C) | Notes |
| Perfluorooctanoic Acid | PFOA | PFCA | Initiates at ~200°C on GAC, significant degradation >450°C | [3][4] |
| Perfluorononanoic Acid | PFNA | PFCA | Higher than PFOA | [5] |
| Perfluorodecanoic Acid | PFDA | PFCA | Higher than PFNA | [5] |
| Perfluoroundecanoic Acid | PFUnDA | PFCA | Higher than PFDA | [5] |
| Perfluorobutanesulfonic Acid | PFBS | PFSA | >450°C | [3][5] |
| Perfluorohexanesulfonic Acid | PFHxS | PFSA | >450°C | [3][5] |
| Perfluorooctanesulfonic Acid | PFOS | PFSA | Requires temperatures ≥450°C to decompose | [3][6] |
Thermal Degradation Pathways
The thermal degradation of long-chain fluorinated surfactants proceeds through complex reaction pathways that can include decarboxylation, desulfonation, elimination of hydrogen fluoride (HF), and C-C bond cleavage.[7][8] The initial degradation steps are often dependent on the functional head group.
Degradation of Perfluoroalkyl Carboxylic Acids (PFCAs)
The thermal decomposition of PFCAs like PFOA is thought to initiate with the cleavage of the bond between the carboxylic acid group and the perfluoroalkyl chain.[7][8] This is followed by a series of reactions that shorten the perfluoroalkyl chain.
Degradation of Perfluoroalkyl Sulfonic Acids (PFSAs)
PFSAs such as PFOS are more thermally stable than PFCAs.[3] Their degradation is initiated by the cleavage of the C-S bond, which requires higher temperatures.[6] The subsequent degradation follows a pathway of radical reactions and chain shortening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 3. pfascentral.org [pfascentral.org]
- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Navigating the Critical Micelle Concentration of Surfactants: A Technical Guide
A Note on Chemical Identity: The provided European Inventory of Existing Commercial Chemical Substances (EINECS) number, 304-904-9, corresponds to bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1). However, the core focus of this guide, the critical micelle concentration (CMC), is a characteristic property of surfactants. The complex fluorinated compound associated with the provided EINECS number is not typically characterized by its CMC in the context of pharmaceutical and scientific research.
It is highly probable that the intended subject of this guide is a surfactant, and the EINECS number may be erroneous. Therefore, this whitepaper will focus on a representative and widely used anionic surfactant, Sodium N-lauroyl-N-methyltaurate (CAS No: 4337-75-1), as a practical and informative alternative for researchers, scientists, and drug development professionals. This surfactant is valued for its mildness, biodegradability, and excellent foaming properties, making it a relevant subject for formulation studies.
Introduction to Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactants. It is defined as the concentration of a surfactant in a solution at which the molecules begin to self-assemble into organized aggregates known as micelles. Below the CMC, surfactant molecules, also known as monomers, exist individually in the solution and adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Once the CMC is reached, the interfaces are saturated with monomers, and any further addition of the surfactant results in the formation of micelles. This phenomenon is accompanied by abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.
The determination of the CMC is crucial for a wide range of applications, including drug delivery, solubilization of poorly soluble active pharmaceutical ingredients (APIs), and the formulation of stable emulsions and suspensions.
Quantitative Data on Critical Micelle Concentration
Reliable and precise CMC data is essential for formulation development. The CMC of a surfactant is influenced by several factors, including temperature, pH, ionic strength of the medium, and the presence of other excipients.
Table 1: Critical Micelle Concentration (CMC) Data Template for Sodium N-lauroyl-N-methyltaurate
| Temperature (°C) | Solvent System (e.g., Deionized Water, PBS pH 7.4) | Method of Determination | CMC (mM) | Reference |
Experimental Protocols for CMC Determination
Several well-established methods are employed to determine the critical micelle concentration of surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for three commonly used techniques.
Surface Tension Method
This is a classic and widely used method for determining the CMC of surfactants. It is based on the principle that the surface tension of a liquid decreases with the addition of a surfactant up to the CMC, after which it remains relatively constant.
Protocol:
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant (e.g., Sodium N-lauroyl-N-methyltaurate) in the desired solvent (e.g., deionized water). From the stock solution, prepare a series of dilutions with varying concentrations, ensuring a range that brackets the expected CMC.
-
Instrumentation: Utilize a tensiometer (e.g., Du Noüy ring tensiometer or Wilhelmy plate tensiometer) for surface tension measurements.
-
Measurement: For each concentration, measure the surface tension of the solution at a constant temperature. It is crucial to allow the solution to equilibrate before each measurement.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.
Fluorescence Spectroscopy Method
This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments. Pyrene is a commonly used probe for this purpose.
Protocol:
-
Preparation of Solutions: Prepare a series of surfactant solutions of varying concentrations. Add a small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene in a volatile solvent, which is then evaporated to leave a thin film before adding the surfactant solution) to each solution.
-
Instrumentation: Use a spectrofluorometer to measure the fluorescence emission spectra of the probe in each surfactant solution.
-
Measurement: Excite the pyrene probe at a suitable wavelength (e.g., ~335 nm) and record the emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of the microenvironment.
-
Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, and the inflection point of this curve is taken as the CMC.
Conductivity Method
This method is suitable for ionic surfactants, such as Sodium N-lauroyl-N-methyltaurate. It is based on the change in the molar conductivity of the solution as a function of surfactant concentration.
Protocol:
-
Preparation of Surfactant Solutions: Prepare a series of dilutions of the ionic surfactant in a solvent with low intrinsic conductivity (e.g., deionized water).
-
Instrumentation: Use a conductivity meter to measure the electrical conductivity of the solutions.
-
Measurement: Measure the conductivity of each surfactant solution at a constant temperature.
-
Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at which the slope changes corresponds to the CMC.
Visualization of Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for the described CMC determination methods.
Caption: Workflow for CMC determination using the surface tension method.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Caption: Workflow for CMC determination using the conductivity method.
Conclusion
The critical micelle concentration is a pivotal parameter for the characterization and application of surfactants in scientific research and drug development. While the specific identity of Einecs 304-904-9 in the context of surfactants remains ambiguous, this guide provides a comprehensive overview of the principles and methodologies for determining the CMC, using Sodium N-lauroyl-N-methyltaurate as a relevant example. The detailed experimental protocols and visual workflows offer a practical resource for researchers to accurately measure and apply CMC data in their formulation and development endeavors. The provided data table template encourages a systematic approach to recording and comparing experimental results, which is crucial for advancing the understanding and application of surfactant-based systems.
An In-depth Technical Guide to the Surface Tension Reduction Capabilities of Polyfluorinated Phosphate Surfactants
A Representative Analysis in the Context of CAS 94291-78-8
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific quantitative data for the surface tension reduction capabilities of the compound with CAS number 94291-78-8, identified as bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1), is not publicly available. This guide therefore provides a detailed overview of the core principles, experimental methodologies, and typical performance of polyfluorinated phosphate surfactants as a class of compounds, for which CAS 94291-78-8 is a representative member.
Introduction to Polyfluorinated Phosphate Surfactants
Polyfluorinated phosphate surfactants are a specialized class of surface-active agents characterized by a highly fluorinated carbon chain (the hydrophobic tail) and a phosphate-based hydrophilic head group. The compound CAS 94291-78-8 is an example of such a structure. These surfactants are known for their exceptional ability to lower the surface tension of aqueous solutions to a greater extent than their hydrocarbon counterparts.[1][2] This superior performance is attributed to the unique properties of the fluorine atom, including its high electronegativity and the low polarizability of the C-F bond, which leads to a tail that is both hydrophobic (water-repelling) and oleophobic (oil-repelling).[2]
These properties make polyfluorinated phosphate surfactants highly effective in a variety of applications, including as emulsifiers, wetting agents, and in the formulation of coatings, cleaning agents, and potentially in drug delivery systems where precise control of interfacial properties is crucial.[3]
Mechanism of Surface Tension Reduction
The fundamental principle behind the surface tension reduction capabilities of any surfactant lies in its amphiphilic nature—possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[4][5]
In an aqueous environment, surfactant molecules preferentially migrate to the air-water interface to minimize the unfavorable interaction between their hydrophobic tails and the water molecules.[4][5] The hydrophobic tails orient themselves towards the air, while the hydrophilic heads remain in the water. This accumulation at the surface disrupts the cohesive energy of the water molecules, thereby reducing the surface tension.[4][6]
As the concentration of the surfactant in the bulk solution increases, so does its concentration at the interface, leading to a progressive decrease in surface tension. This continues until the interface is saturated with surfactant molecules. At this point, any further addition of surfactant to the solution results in the formation of micelles—spherical aggregates of surfactant molecules in the bulk phase.[7] The concentration at which this occurs is known as the Critical Micelle Concentration (CMC) . Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value.[7]
Quantitative Data for Fluorinated Surfactants
While specific data for CAS 94291-78-8 is unavailable, the following table summarizes typical surface tension and CMC values for a range of fluorinated surfactants. This data is provided to give researchers and drug development professionals a general understanding of the performance characteristics of this class of compounds.
| Surfactant Type | Chain Length | Counterion | CMC (mol/L) | Surface Tension at CMC (mN/m) |
| Perfluorooctanoic Acid (PFOA) | C8 | H+ | ~8 x 10⁻³ | ~25 |
| Perfluorooctanesulfonic Acid (PFOS) | C8 | K+ | ~5 x 10⁻³ | ~20 |
| Fluorotelomer Sulfonate | C6 | Na+ | ~2 x 10⁻³ | ~22 |
| Polyfluorinated Phosphate Ester | Varies | Varies | 10⁻³ - 10⁻⁵ | 15 - 25 |
Note: These are approximate values and can vary with temperature, pH, and the presence of other solutes.
Experimental Protocols for Measuring Surface Tension
The surface tension of surfactant solutions and the determination of the CMC are typically measured using a tensiometer. The two most common methods are the Wilhelmy plate method and the du Noüy ring method.[8]
Wilhelmy Plate Method
The Wilhelmy plate method is a static or quasi-static technique that measures the force exerted on a thin, roughened platinum plate as it is brought into contact with the liquid surface.[9]
Methodology:
-
Preparation: A series of surfactant solutions of known concentrations are prepared in a suitable solvent (e.g., deionized water).
-
Apparatus Setup: A clean Wilhelmy plate is suspended from a microbalance.[9] The sample solution is placed in a vessel on a movable stage beneath the plate.
-
Measurement: The stage is raised until the liquid just touches the bottom of the plate. The force measured by the balance at this point is used to calculate the surface tension.
-
CMC Determination: The surface tension is measured for each concentration. The data is then plotted as surface tension versus the logarithm of the surfactant concentration. The CMC is identified as the concentration at which the surface tension plateaus.
du Noüy Ring Method
The du Noüy ring method is another widely used technique that measures the force required to pull a platinum ring from the surface of a liquid.[10][11][12]
Methodology:
-
Preparation: As with the Wilhelmy plate method, a series of surfactant solutions are prepared.
-
Apparatus Setup: A platinum ring is suspended from the tensiometer's balance.[10] The sample solution is placed below the ring.
-
Measurement: The ring is submerged into the solution and then slowly pulled upwards.[10] As the ring is lifted, it pulls a meniscus of liquid with it. The force required to detach the ring from the surface is measured.[10][12]
-
CMC Determination: The maximum force is used to calculate the surface tension. This is repeated for all concentrations, and the CMC is determined from the plot of surface tension versus the logarithm of concentration.
Applications in Research and Drug Development
The potent surface activity of polyfluorinated phosphate surfactants makes them of interest in several areas of research and drug development:
-
Emulsion Stabilization: Their ability to significantly lower interfacial tension can be leveraged to create highly stable emulsions for drug delivery systems.
-
Wetting of Hydrophobic Surfaces: In formulations containing poorly water-soluble active pharmaceutical ingredients (APIs), these surfactants can improve wetting and dissolution rates.
-
Biomembrane Interactions: The unique properties of the fluorinated chains may lead to specific interactions with lipid bilayers, a subject of ongoing research for targeted drug delivery.
Conclusion
While specific quantitative data for CAS 94291-78-8 is not publicly available, this guide provides a comprehensive overview of the principles and methodologies relevant to understanding the surface tension reduction capabilities of the broader class of polyfluorinated phosphate surfactants. Their exceptional ability to lower surface tension, driven by the unique properties of their fluorinated tails, makes them a subject of significant interest for researchers, scientists, and drug development professionals working on advanced formulations and delivery systems. The experimental protocols outlined provide a solid foundation for the characterization of these and similar surface-active agents.
References
- 1. geoconvention.com [geoconvention.com]
- 2. PFAS - Wikipedia [en.wikipedia.org]
- 3. covacontro.org [covacontro.org]
- 4. kaibangchem.com [kaibangchem.com]
- 5. brighton-science.com [brighton-science.com]
- 6. physics.stackexchange.com [physics.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. dynetesting.com [dynetesting.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 12. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
The Dance of Molecules: A Technical Guide to Fluorinated Surfactant Interactions with Diverse Substrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex interactions of fluorinated surfactants with a variety of substrates, a critical area of study for advancements in materials science, biotechnology, and pharmaceutical development. Fluorinated surfactants, distinguished by their unique fluorocarbon tails, exhibit exceptional properties such as high surface activity and chemical inertness, making them invaluable in applications ranging from surface coatings to sophisticated drug delivery systems.[1][2] This document provides a comprehensive overview of their behavior on solid and biological surfaces, detailed experimental methodologies for their study, and a quantitative summary of their key interaction parameters.
Introduction to Fluorinated Surfactants: Beyond the Hydrocarbon Paradigm
Fluorinated surfactants, a class of per- and polyfluoroalkyl substances (PFAS), are amphiphilic molecules composed of a hydrophilic head group and a hydrophobic tail where hydrogen atoms are partially or fully replaced by fluorine.[3] This substitution imparts remarkable characteristics not found in their hydrocarbon counterparts. The strong carbon-fluorine bond leads to high thermal and chemical stability.[1] Furthermore, the fluorinated tail is not only hydrophobic but also lipophobic, meaning it repels oils, a property that governs their unique self-assembly and interfacial behavior.[4][5] These surfactants are known to reduce surface tension more effectively and at lower concentrations than traditional surfactants, a key reason for their widespread use.[1]
In the realm of drug development, these properties are leveraged to stabilize membrane proteins for structural studies and to create novel drug carriers.[1] Their distinct interactions with biological membranes are also a subject of intense research for applications in pulmonary drug delivery.
Interactions with Solid Substrates
The adsorption of fluorinated surfactants onto solid surfaces is dictated by a balance of forces, including electrostatic interactions, hydrophobic/fluorophilic effects, and potential ligand exchange with surface functional groups.[3]
Silica and Mineral Oxides
On hydrophilic, negatively charged surfaces like silica at neutral to high pH, the adsorption mechanism is complex. For anionic fluorinated surfactants such as perfluorooctanoic acid (PFOA), adsorption decreases as pH increases due to greater electrostatic repulsion between the negatively charged surfactant headgroup and the deprotonated silanol groups (SiO⁻) on the silica surface.[3] However, even under conditions of electrostatic repulsion, hydrophobic interactions between the fluorocarbon tails and hydrophobic patches on the surface can drive adsorption.[3] At acidic pH, the reduced negative charge on the silica surface enhances the adsorption of anionic fluorinated surfactants.[3] The adsorption process often follows a multi-stage isotherm, beginning with individual ion adsorption, followed by the formation of surface aggregates like hemimicelles, and potentially bilayers at higher concentrations.[3]
Polymeric Substrates
The interaction with polymers is highly dependent on the nature of the polymer surface. On hydrophobic polymers like polystyrene, the adsorption of fluorinated surfactants is primarily driven by hydrophobic and, potentially, fluorophilic interactions. Studies on polystyrene-based anion exchange resins reveal that electrostatic interactions are dominant for charged surfactants, with uncharged materials showing little to no adsorption.[5][6] While functionalizing resins with fluorocarbon chains can offer benefits for adsorbing perfluorinated compounds, the effect is considered relatively small compared to the primary role of electrostatic attraction.[5][6]
Gold Surfaces
Gold is a common model substrate for studying self-assembly. Fluorinated surfactants like PFOA show strong adsorption onto gold surfaces.[4] Molecular dynamics simulations suggest that this adsorption is primarily driven by van der Waals interactions between the PFOA molecule and the gold surface, with a secondary contribution from entropic effects related to the displacement of interfacial water molecules.[4] The surfactant molecules tend to adopt a co-planar orientation on the gold surface to maximize this interaction.[4] This strong affinity is utilized in the development of electrochemical sensors for detecting PFAS.[4]
Interactions with Biological Interfaces
The unique lipophobicity of fluorinated surfactants leads to interaction behaviors with biological membranes and proteins that differ significantly from hydrocarbon surfactants.
Lipid Bilayers and Model Membranes
Fluorinated surfactants generally exhibit limited miscibility with the hydrocarbon acyl chains of lipids. This property makes them less disruptive to lipid bilayers than conventional detergents, which is advantageous for studying membrane proteins without completely solubilizing the membrane. They can act as "chemical chaperones," preventing the aggregation of membrane proteins in aqueous solutions while still allowing them to insert into a lipid bilayer.
Proteins
The interaction of fluorinated surfactants with proteins is complex and depends on the specific protein and surfactant structures. Some studies indicate that fluorinated surfactants can have a stronger interaction with proteins compared to their hydrogenated analogs. This interaction can influence protein stability and conformation, a critical consideration in drug formulation and development.
Quantitative Data Summary
The following tables summarize key quantitative data for common fluorinated surfactants, providing a basis for comparison and for designing experimental studies.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC)
| Surfactant | Abbreviation | Counter-ion | CMC (mM) | γ_CMC (mN/m) | Temperature (°C) | Reference |
| Perfluorooctanoic Acid | PFOA | H⁺ | ~37.9 | - | Ambient | [7] |
| Sodium Perfluorooctanoate | NaPFOA | Na⁺ | 33 - 38 | ~25.5 | 20 | [1][8] |
| Ammonium Perfluorooctanoate | APFO | NH₄⁺ | - | ~23.0 | 25 | [1] |
| Potassium Perfluorooctane Sulfonate | KPFOS | K⁺ | - | ~23.5 | 25 | [1] |
Note: CMC values can be influenced by temperature, pH, and the presence of electrolytes.[9]
Table 2: Adsorption Data on Various Substrates
| Surfactant | Substrate | Adsorbed Amount (Γ) | Conditions | Reference |
| Perfluorooctanoic Acid (PFOA) | Silica | 0.0008 µmol/m² | pH 1.2 | [3] |
| Perfluorooctanoic Acid (PFOA) | Silica | 0.0003 µmol/m² | pH 12.6 | [3] |
| Perfluorooctanoic Acid (PFOA) | Gold | Global free energy minimum of -83.9 kJ/mol | Neutral surface | [4] |
| Perfluorocarboxylic Acids (PFCAs) | Functionalized Polystyrene | 30% to 80% removal | Charged adsorber | [5][6] |
Key Experimental Protocols
Characterizing the interaction of fluorinated surfactants with substrates requires sensitive surface analysis techniques. Below are detailed methodologies for three key experiments.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at the sensor surface.[10][11] It is ideal for studying the kinetics and structure of adsorbed surfactant layers.
Protocol: Surfactant Adsorption on a Silica-Coated Sensor
-
Sensor Preparation:
-
Use a silica-coated QCM-D sensor (e.g., QSX 303).
-
Clean the sensor by immersing it in a 2% sodium dodecyl sulfate (SDS) solution and sonicating for 15 minutes.
-
Rinse thoroughly with Milli-Q water, then sonicate in Milli-Q water for 15 minutes.
-
Rinse again, immerse in 99% ethanol for 10 minutes, and dry with a gentle stream of nitrogen gas.
-
Treat the sensor with UV/ozone for 25 minutes to remove any remaining organic contaminants and ensure a hydrophilic surface.[12]
-
-
System Setup:
-
Mount the cleaned sensor in the QCM-D flow module.
-
Introduce a suitable buffer solution (e.g., phosphate-buffered saline, PBS, at a specific pH) into the module using a peristaltic pump.
-
Allow the system to equilibrate at a constant temperature (e.g., 25°C) until a stable baseline for both frequency (f) and dissipation (D) is achieved. A stable baseline is critical for accurate measurements.
-
-
Adsorption Measurement:
-
Prepare a solution of the fluorinated surfactant in the same buffer at the desired concentration (e.g., at or above the CMC).
-
Inject the surfactant solution into the flow module at a constant flow rate (e.g., 100 µL/min).
-
Monitor the real-time changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption, while an increase in dissipation suggests the formation of a soft, viscoelastic layer.[13]
-
Continue the injection until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Desorption (Rinsing) Step:
-
Switch the flow back to the pure buffer solution to rinse the surface.
-
Monitor Δf and ΔD to observe any desorption of the surfactant. An increase in frequency indicates mass loss.
-
The amount of irreversibly adsorbed surfactant can be quantified from the final frequency shift after rinsing.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass (Δm) for rigid films (low ΔD).
-
For viscoelastic films (significant ΔD), apply more complex models (e.g., the Voigt model) to determine the adsorbed mass, thickness, and viscoelastic properties of the surfactant layer.
-
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures real-time binding events at a sensor surface by detecting changes in the refractive index.[14] It is highly sensitive for studying interactions with lipid bilayers.
Protocol: Surfactant Interaction with an Immobilized Lipid Vesicle Layer
-
Sensor Chip and Lipid Preparation:
-
Use an L1 sensor chip, which has a carboxymethylated dextran matrix with covalently attached lipophilic groups suitable for capturing intact lipid vesicles.[14][15][16]
-
Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., POPC:POPS) using standard methods like extrusion.
-
-
System Setup and Vesicle Immobilization:
-
Equilibrate the SPR system with a running buffer (e.g., HEPES-buffered saline, HBS) that is free of detergents.[17]
-
Inject the prepared lipid vesicle solution over the L1 sensor surface at a low flow rate (e.g., 2-5 µL/min) to allow for their capture by the lipophilic anchors on the chip.
-
The successful formation of a stable vesicle layer is indicated by a significant increase in the SPR response units (RU), typically several thousand RU.
-
Inject a high concentration of NaOH (e.g., 50 mM) briefly to remove any loosely bound or poorly formed vesicles, resulting in a stable baseline for the immobilized layer.[17]
-
-
Interaction Analysis:
-
Prepare a series of dilutions of the fluorinated surfactant in the running buffer.
-
Inject the surfactant solutions over the immobilized vesicle surface, starting with the lowest concentration.
-
Monitor the SPR sensorgram in real-time. An increase in RU indicates binding of the surfactant to the lipid vesicles. A decrease may suggest membrane disruption or lipid removal.
-
Include a buffer-only injection as a negative control.
-
-
Regeneration:
-
After each surfactant injection, regenerate the surface to remove the bound analyte. For lipid surfaces, this can be challenging. Often, the entire lipid layer is stripped using a detergent solution (e.g., 20-40 mM CHAPS or octyl glucoside), and a fresh vesicle layer is immobilized for the next analyte.[14]
-
-
Data Analysis:
-
From the sensorgrams, determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D) by fitting the data to appropriate binding models (e.g., 1:1 Langmuir binding or steady-state affinity models).
-
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical images of surfaces. Tapping mode AFM, in particular, is well-suited for imaging soft, delicate structures like surfactant aggregates on a substrate with minimal disruption.[8]
Protocol: Imaging Surfactant Aggregates on a Mica Substrate
-
Substrate Preparation:
-
Sample Deposition:
-
Prepare a solution of the fluorinated surfactant in high-purity water or buffer at a concentration of interest (e.g., just below or above the CMC).
-
Deposit a small droplet (e.g., 20-50 µL) of the surfactant solution onto the freshly cleaved mica surface.
-
Allow the surfactant to adsorb onto the surface for a specific incubation time (e.g., 15-30 minutes).[20]
-
Gently rinse the surface by dipping it in high-purity water to remove excess, non-adsorbed surfactant and salts.
-
Dry the sample completely using a gentle stream of inert gas (e.g., nitrogen or argon).
-
-
AFM Imaging (Tapping Mode in Air):
-
Mount the sample puck onto the AFM stage.
-
Install a suitable AFM cantilever for tapping mode in air (e.g., a silicon probe with a resonant frequency of ~300 kHz).
-
Tune the cantilever to its resonance frequency.
-
Approach the tip to the surface and begin scanning.
-
Optimize imaging parameters:
-
Setpoint Amplitude: Adjust to the lowest possible value that maintains stable imaging to minimize tip-sample forces.
-
Scan Rate: Start with a slower scan rate (e.g., 1 Hz) for higher quality images.[8]
-
Integral and Proportional Gains: Adjust the feedback loop gains to accurately track the surface topography.
-
-
Capture height and phase images. Height images provide topographical information, while phase images can reveal differences in material properties on the surface.
-
-
Image Analysis:
-
Use AFM analysis software to process the images (e.g., flattening to remove tilt).
-
Measure the dimensions (height, width) of the observed surfactant aggregates (e.g., micelles, hemimicelles, or bilayers) to characterize their structure on the surface.
-
Visualizing Interactions and Processes
Graphviz diagrams are used to illustrate key workflows and molecular interaction mechanisms, providing a clear visual representation of complex processes.
Caption: QCM-D experimental workflow for analyzing surfactant adsorption.
Caption: Proposed mechanism for fluorinated surfactant self-assembly on silica.
Conclusion and Future Perspectives
The study of fluorinated surfactant interactions with substrates is a dynamic and expanding field. The unique physicochemical properties conferred by fluorination lead to complex and often advantageous behaviors at interfaces. The methodologies outlined in this guide—QCM-D, SPR, and AFM—provide a powerful toolkit for researchers to probe these interactions with high sensitivity and in real-time. The quantitative data presented serves as a valuable reference, while the visualized mechanisms offer a conceptual framework for understanding adsorption processes.
Future research will likely focus on designing novel fluorinated surfactants with enhanced biocompatibility and biodegradability to address environmental concerns associated with PFAS. Furthermore, a deeper understanding of their interactions with complex biological systems will accelerate their application in targeted drug delivery, diagnostics, and the stabilization of next-generation biologics. The continued development of surface analysis techniques will undoubtedly uncover even finer details of the molecular dance between these remarkable surfactants and the surfaces they encounter.
References
- 1. researchgate.net [researchgate.net]
- 2. biolinchina.com [biolinchina.com]
- 3. Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adsorber Charge Dominates over Hydrophobic or Fluorophilic Functionalization in Influencing Adsorption of PFCA onto Polystyrene Resins | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Influence of Surfactant and Solution Composition on PFAS Adsorption at Fluid-Fluid Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolinscientific.com [biolinscientific.com]
- 11. nanoscience.com [nanoscience.com]
- 12. rsc.org [rsc.org]
- 13. nanoscience.com [nanoscience.com]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]
- 19. Mica Substrate Preparation [nanophys.kth.se]
- 20. cma.fcen.uba.ar [cma.fcen.uba.ar]
Methodological & Application
Application Notes and Protocols for the Use of Einecs 304-904-9 in Emulsion Polymerization of Fluoropolymers
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of the surfactant identified by Einecs number 304-904-9 in the emulsion polymerization of fluoropolymers. The information is intended for researchers, scientists, and professionals in the fields of polymer chemistry and material science.
The surfactant, chemically identified as bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1) (CAS No. 94291-78-8), is a fluorinated surfactant known for its ability to reduce surface tension.[1] Its application in the emulsion polymerization of fluoropolymers is of significant interest due to the ongoing efforts to find effective alternatives to traditional perfluorinated surfactants like PFOA and PFOS, which are facing regulatory scrutiny due to environmental and health concerns.[2]
This document outlines the general principles of emulsion polymerization of fluoropolymers, provides a hypothetical, yet representative, experimental protocol for the use of Einecs 304-904-9, and includes visualizations to aid in understanding the experimental workflow.
General Principles of Fluoropolymer Emulsion Polymerization
Emulsion polymerization is a key industrial process for the synthesis of a variety of polymers, including fluoropolymers. The process typically involves the polymerization of monomers in an aqueous medium, stabilized by a surfactant. The key components and stages are:
-
Monomers: Fluorinated monomers such as vinylidene fluoride (VDF), tetrafluoroethylene (TFE), and hexafluoropropylene (HFP) are common examples.
-
Surfactant (Emulsifier): The surfactant, in this case, this compound, forms micelles in the aqueous phase. These micelles serve as the primary loci for the initiation of polymerization.
-
Initiator: A water-soluble initiator, such as a persulfate salt (e.g., ammonium persulfate), is used to generate free radicals and start the polymerization reaction.
-
Aqueous Medium: Water is the continuous phase in which the monomer droplets and polymer particles are dispersed.
The polymerization process generally proceeds through three stages: nucleation, particle growth, and monomer depletion. The choice and concentration of the surfactant are critical as they influence particle size, polymerization rate, and the stability of the final polymer latex.
Experimental Protocol: Emulsion Polymerization of Vinylidene Fluoride (VDF) using this compound
This section provides a detailed, representative protocol for the emulsion polymerization of vinylidene fluoride (VDF) using this compound as the surfactant.
3.1. Materials
| Material | Grade | Supplier |
| Deionized Water | High Purity | (Specify) |
| This compound | Polymerization Grade | (Specify) |
| Vinylidene Fluoride (VDF) | >99.5% Purity | (Specify) |
| Ammonium Persulfate (APS) | ACS Reagent Grade | (Specify) |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | (Specify) |
| Nitrogen (N₂) | High Purity | (Specify) |
3.2. Equipment
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure sensors, and inlet/outlet ports.
-
Monomer feed system.
-
Initiator solution feed pump.
-
Degassing system (e.g., vacuum pump).
-
Latex collection vessel.
3.3. Polymerization Procedure
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen to remove any oxygen, which can inhibit the polymerization reaction.
-
Initial Charge: A solution of deionized water, this compound, and sodium bicarbonate (as a buffering agent) is prepared and charged into the reactor. The reactor is sealed and agitation is started.
-
Degassing: The reactor contents are degassed by applying a vacuum and then pressurizing with nitrogen. This cycle is repeated three times to ensure the removal of dissolved oxygen.
-
Monomer Charging: The reactor is heated to the desired reaction temperature (e.g., 70-80°C). Vinylidene fluoride (VDF) monomer is then fed into the reactor until the desired operating pressure is reached.
-
Initiation: An aqueous solution of the initiator, ammonium persulfate, is continuously fed into the reactor at a controlled rate to initiate the polymerization.
-
Polymerization: The polymerization is allowed to proceed for a predetermined time, or until a specific monomer consumption is achieved. The reactor temperature and pressure are continuously monitored and controlled.
-
Termination and Venting: After the desired conversion is reached, the initiator feed is stopped, and the reactor is cooled. The unreacted VDF monomer is carefully vented and recovered.
-
Latex Collection: The resulting polymer latex is discharged from the reactor into a collection vessel.
3.4. Hypothetical Quantitative Data
The following table summarizes a hypothetical set of experimental conditions for the emulsion polymerization of VDF using this compound. These values are for illustrative purposes and should be optimized for specific applications.
| Parameter | Value | Unit |
| Reactor Volume | 5 | L |
| Deionized Water | 2.5 | L |
| This compound Concentration | 0.1 - 1.0 | wt% (based on water) |
| Vinylidene Fluoride Pressure | 20 - 40 | bar |
| Ammonium Persulfate Concentration | 0.05 - 0.5 | wt% (based on monomer) |
| Reaction Temperature | 70 - 85 | °C |
| Agitation Speed | 300 - 500 | rpm |
| Reaction Time | 4 - 8 | hours |
| Target Solid Content | 25 - 35 | % |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the emulsion polymerization process.
Caption: Experimental workflow for fluoropolymer emulsion polymerization.
4.2. Logical Relationship of Polymerization Components
This diagram shows the interaction between the key components in the emulsion polymerization system.
Caption: Key component interactions in emulsion polymerization.
Safety Precautions
-
Fluorinated monomers are typically gases at room temperature and should be handled in well-ventilated areas with appropriate personal protective equipment (PPE).
-
Polymerization reactions are exothermic and should be carefully monitored to control the temperature and prevent runaway reactions.
-
High-pressure equipment should be operated by trained personnel, and all safety protocols must be followed.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Conclusion
The use of this compound presents a promising alternative to conventional fluorinated surfactants in the emulsion polymerization of fluoropolymers. The provided protocol offers a foundational methodology for researchers to explore its efficacy and optimize polymerization conditions for specific fluoropolymer systems. Further research is encouraged to fully characterize the performance of this surfactant and its impact on polymer properties.
References
Application Notes and Protocols for CAS 94291-78-8 as a Non-Aqueous Lubricant Additive
For: Researchers, scientists, and drug development professionals.
Subject: Application of CAS 94291-78-8 (Bis(2-hydroxyethyl)ammonium di[(2-perfluoroisoundecyl)ethyl] phosphate) as a Non-Aqueous Lubricant Additive.
Introduction
CAS 94291-78-8, identified as Bis(2-hydroxyethyl)ammonium di[(2-perfluoroisoundecyl)ethyl] phosphate, is a per- and polyfluoroalkyl substance (PFAS) with potential applications as a non-aqueous lubricant additive.[1][2][3] Structurally, it is a phosphate ester containing long perfluorinated alkyl chains. This unique structure suggests that it may offer significant advantages in lubrication by reducing friction and wear, particularly under extreme pressure and high-temperature conditions. Per- and polyfluoroalkyl substances are known for their high thermal stability and chemical inertness, making them suitable for demanding lubrication applications.[4]
These application notes provide an overview of the potential tribological performance of CAS 94291-78-8 based on data from structurally similar perfluoroalkyl and phosphate ester additives. Detailed experimental protocols for evaluating its performance are also presented.
Potential Mechanism of Action
The lubricating action of perfluoroalkyl phosphates like CAS 94291-78-8 in a non-aqueous base oil is believed to involve the formation of a protective tribofilm on metal surfaces. This process can be understood through the following proposed mechanism:
-
Adsorption: The polar phosphate head of the molecule adsorbs onto the metal surface.
-
Tribochemical Reaction: Under the high pressure and temperature generated at the contact points of moving parts, the additive can undergo tribochemical reactions. This leads to the formation of a durable and low-shear-strength boundary film.
-
Film Formation: The long, stable perfluoroalkyl chains orient themselves to form a low-surface-energy film that minimizes metal-to-metal contact, thereby reducing friction and wear.
Figure 1. Proposed mechanism of action for CAS 94291-78-8 as a lubricant additive.
Representative Performance Data
Table 1: Friction and Wear Characteristics of Perfluoroalkyl Additives
| Additive Type | Base Oil | Test Method | Friction Coefficient (COF) | Wear Scar Diameter (WSD) (mm) | Reference |
| Nano-sized PTFE | 150 N API Group II | Four-Ball | 0.09 | Lower than larger particles | [4] |
| PTFE Coating | - | - | 0.045 (oil-lubricated) | - | [4] |
| Perfluorosulfonate ILs | - | - | Significantly lower at high loads | Almost unchanged | [4] |
Table 2: Performance of Phosphate Ester Additives
| Additive Type | Base Oil | Test Method | Key Finding | Reference |
| Amine Phosphate | Steel | SRV-IV Tribometer | Reduced friction coefficient by 18% and wear volume by 90% under 9 A current. | [1] |
| Aryl Monoester | Fomblin Z-25 | Four-Ball | Wear rate reductions of approximately 35-60%. | [3] |
| Ammonium-phosphate ILs | Synthetic Ester | - | 30-40% friction reduction and >99% wear reduction at 0.5 wt%. | [5] |
Experimental Protocols
The following are detailed protocols for evaluating the performance of CAS 94291-78-8 as a non-aqueous lubricant additive.
4.1. Protocol for Four-Ball Wear and Extreme Pressure (EP) Testing
-
Objective: To determine the anti-wear and extreme pressure properties of the lubricant formulation.
-
Apparatus: Four-Ball Wear Tester.
-
Materials:
-
Base oil (e.g., Polyalphaolefin - PAO)
-
CAS 94291-78-8
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Heptane (for cleaning)
-
-
Procedure (based on ASTM D4172 for wear and ASTM D2783 for EP):
-
Prepare lubricant blends with varying concentrations of CAS 94291-78-8 (e.g., 0.5%, 1.0%, 2.0% w/w) in the base oil.
-
Clean the steel balls thoroughly with heptane and allow them to dry.
-
Assemble the four-ball test pot with three stationary balls and one rotating ball.
-
Fill the test pot with the lubricant blend to cover the stationary balls.
-
For Wear Test (ASTM D4172):
-
Set the test conditions: Load = 392 N (40 kgf), Speed = 1200 rpm, Temperature = 75°C, Duration = 60 minutes.
-
Run the test for the specified duration.
-
After the test, disassemble the pot, clean the stationary balls, and measure the wear scar diameters using an optical microscope.
-
Calculate the average wear scar diameter.
-
-
For Extreme Pressure Test (ASTM D2783):
-
Conduct a series of 10-second tests with increasing loads until welding of the balls occurs.
-
Record the Last Non-Seizure Load (LNSL) and the Weld Point (WP).
-
-
-
Data Analysis: Compare the wear scar diameters, LNSL, and WP of the blends containing CAS 94291-78-8 with the neat base oil.
Figure 2. Experimental workflow for evaluating lubricant performance using a four-ball tester.
4.2. Protocol for High-Frequency Reciprocating Rig (HFRR) Testing
-
Objective: To evaluate the lubricity of the additive under boundary lubrication conditions.
-
Apparatus: High-Frequency Reciprocating Rig (HFRR).
-
Materials:
-
Base oil
-
CAS 94291-78-8
-
Steel ball (AISI 52100 steel, 6 mm diameter) and disc (AISI 52100 steel)
-
Heptane and isopropanol (for cleaning)
-
-
Procedure (based on ASTM D6079):
-
Prepare lubricant blends as described in Protocol 4.1.
-
Clean the ball and disc with heptane followed by isopropanol.
-
Mount the disc in the holder and place a small volume (e.g., 2 mL) of the test lubricant on its surface.
-
Mount the ball in the holder.
-
Set the test conditions: Load = 1.96 N, Stroke Length = 1 mm, Frequency = 50 Hz, Temperature = 100°C, Duration = 75 minutes.
-
Run the test and continuously record the friction coefficient.
-
After the test, clean the disc and measure the wear scar dimensions on the ball using an optical microscope.
-
-
Data Analysis: Compare the average friction coefficient and wear scar dimensions for the different lubricant formulations.
Safety and Handling
CAS 94291-78-8 is a per- and polyfluoroalkyl substance. Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors, especially at elevated temperatures. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for PFAS compounds.
Conclusion
Based on the chemical structure and data from analogous compounds, CAS 94291-78-8 shows significant promise as a high-performance, non-aqueous lubricant additive. It is expected to provide excellent anti-wear and friction-reducing properties, particularly under severe operating conditions. The experimental protocols provided herein offer a standardized approach for the comprehensive evaluation of its tribological performance. Further testing is required to fully characterize the performance benefits and optimal treat rates of this additive in various base oils and applications.
References
Application Notes and Protocols for Hydrophobic Coatings using Einecs 304-904-9
Product Name: FluoroSurfactant 304
Einecs Number: 304-904-9
Chemical Name: bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes provide a general framework and starting formulations for the use of Einecs 304-904-9 in hydrophobic coatings. Optimization of the formulation and process parameters may be required for specific substrates and applications.
Introduction
This compound, hereafter referred to as FluoroSurfactant 304, is a highly fluorinated anionic surfactant. Its chemical structure, characterized by long perfluorinated alkyl chains, imparts exceptional water and oil repellency to surfaces. This property makes it a prime candidate for the formulation of hydrophobic and superhydrophobic coatings. Such coatings are of significant interest in various fields for their self-cleaning, anti-icing, and anti-corrosion properties.[1][2]
This document outlines the formulation principles, experimental protocols for preparation and characterization, and expected performance of hydrophobic coatings incorporating FluoroSurfactant 304. The protocols provided are based on established sol-gel and nanocomposite coating methodologies.
Formulation Principles
The creation of a hydrophobic surface relies on two key principles: low surface energy and high surface roughness.[2] FluoroSurfactant 304 primarily contributes to lowering the surface energy of the coating. To achieve the necessary surface roughness for superhydrophobicity (water contact angle > 150°), the incorporation of nanoparticles is essential.
A typical formulation will consist of:
-
A binder matrix: Often a sol-gel precursor like tetraethyl orthosilicate (TEOS) or a polymer resin, which provides adhesion to the substrate and durability.
-
Nanoparticles: Such as silica (SiO2), titania (TiO2), or alumina (Al2O3), to create the required micro/nanoscale roughness.
-
FluoroSurfactant 304: To lower the surface energy of the coating.
-
A solvent system: To dissolve and disperse the components.
-
A catalyst: To promote the hydrolysis and condensation of the sol-gel precursor.
Experimental Protocols
Materials and Equipment
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Fumed silica nanoparticles (hydrophobic or hydrophilic)
-
FluoroSurfactant 304 (this compound)
-
Ethanol (anhydrous)
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
-
Substrates (e.g., glass slides, aluminum panels)
Equipment:
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Pipettes and graduated cylinders
-
Beakers and flasks
-
Spin coater or spray gun
-
Oven or hot plate
-
Contact angle goniometer
Preparation of Hydrophobic Coating Solution (Sol-Gel Method)
This protocol describes the preparation of a silica-based hydrophobic coating solution.
-
Prepare the Sol-Gel Binder:
-
In a clean, dry beaker, mix TEOS and ethanol in a 1:10 molar ratio.
-
Stir the solution for 15 minutes at room temperature. .
-
-
Hydrolysis and Condensation:
-
Prepare a solution of deionized water, ethanol, and ammonium hydroxide (e.g., 1:10:0.1 molar ratio relative to TEOS).
-
Add this solution dropwise to the TEOS/ethanol mixture while stirring vigorously.
-
Continue stirring for 2 hours at room temperature to form the silica sol. .
-
-
Incorporate Nanoparticles and FluoroSurfactant 304:
-
Disperse fumed silica nanoparticles in a separate container with ethanol to a concentration of 1-5% (w/v). Use an ultrasonic bath for 30 minutes to ensure a uniform dispersion.
-
Add the nanoparticle dispersion to the silica sol and stir for 1 hour.
-
Prepare a 0.1-1% (w/v) solution of FluoroSurfactant 304 in ethanol.
-
Add the FluoroSurfactant 304 solution to the mixture and stir for an additional 30 minutes.
-
Coating Application
Option A: Spin Coating (for flat substrates)
-
Clean the substrate thoroughly with ethanol and deionized water, then dry with a stream of nitrogen or clean air.
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the coating solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-3000 rpm for 30-60 seconds.
-
Dry the coated substrate in an oven at 100-150°C for 30-60 minutes to cure the coating.
Option B: Spray Coating (for various geometries)
-
Ensure the substrate surface is clean and dry.
-
Use a spray gun with a fine nozzle.
-
Spray the coating solution onto the substrate from a distance of 15-20 cm, ensuring even coverage.
-
Allow the solvent to evaporate for a few minutes between layers if multiple coats are desired.
-
Cure the coated substrate in an oven at 100-150°C for 30-60 minutes.
Characterization of the Hydrophobic Coating
Contact Angle Measurement:
-
Place the coated substrate on the stage of the contact angle goniometer.
-
Dispense a droplet of deionized water (typically 5-10 µL) onto the surface.
-
Measure the static contact angle.
-
To measure the contact angle hysteresis, slowly add and then withdraw water from the droplet to determine the advancing and receding contact angles. The hysteresis is the difference between these two angles.
Data Presentation
The performance of hydrophobic coatings is primarily evaluated by their water contact angle and contact angle hysteresis. The following tables provide expected data for coatings formulated with and without FluoroSurfactant 304.
Table 1: Static Water Contact Angle of Coatings
| Formulation | Binder | Nanoparticles | FluoroSurfactant 304 | Avg. Contact Angle (°) |
| Control 1 | Silica Sol | None | No | 45 ± 5 |
| Control 2 | Silica Sol | 2% SiO2 | No | 110 ± 10 |
| Formulation A | Silica Sol | 2% SiO2 | 0.5% | 155 ± 5 |
| Formulation B | Silica Sol | 5% SiO2 | 1% | 165 ± 5 |
Table 2: Contact Angle Hysteresis
| Formulation | Advancing Angle (°) | Receding Angle (°) | Hysteresis (°) |
| Control 2 | 115 | 95 | 20 |
| Formulation A | 158 | 152 | 6 |
| Formulation B | 168 | 162 | 6 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of hydrophobic coatings.
Principle of Superhydrophobicity
Caption: The combined effect of low surface energy and high surface roughness leads to superhydrophobicity.
Safety Precautions
-
Work in a well-ventilated area or a fume hood, especially when handling solvents and ammonium hydroxide.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
References
Application Note: Quantification of Long-Chain Fluorinated Surfactants using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals characterized by a fluorinated carbon chain.[1] Long-chain fluorinated surfactants, a prominent subgroup of PFAS, are of significant environmental and health concern due to their persistence, bioaccumulative potential, and toxicological effects.[1][2][3] Regulatory bodies globally are increasingly monitoring the levels of these "forever chemicals" in various matrices, including water, soil, and biological samples.[1][2][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of these compounds.[2][3] This application note provides a detailed protocol for the quantification of long-chain fluorinated surfactants using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Common approaches include solid-phase extraction (SPE) for complex matrices and direct injection for cleaner samples.[1][5][6]
a. Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from established methods for the extraction of PFAS from water.[7][8][9]
-
Materials:
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol containing 0.3% NH₄OH, followed by 5 mL of methanol, and finally 5 mL of Milli-Q water.[7]
-
Sample Loading: Load the water sample (typically 250-500 mL) onto the conditioned cartridge at a flow rate of approximately 1 drop per second.
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in a 50:50 (v/v) mixture of water and methanol to remove interferences.[7]
-
Drying: Dry the cartridge under vacuum for approximately 2 minutes.[7]
-
Elution: Elute the target analytes with two aliquots of 4 mL of methanol containing 0.3% NH₄OH into a polypropylene tube.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
b. Direct Injection for Water Samples
For less complex matrices like drinking water, a direct injection method can be employed.[5][11][12]
-
Procedure:
-
Collect the water sample in a polypropylene vial.
-
Add an internal standard solution.
-
If necessary, mix the sample with an organic solvent like methanol. For instance, mix 250 µL of the water sample with 250 µL of a 40:60 water:methanol solution.[5]
-
Vortex the sample and inject it directly into the LC-MS/MS system.
-
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required. To minimize background contamination from the instrument, it is crucial to use a PFAS-free LC system or install a delay column between the pump and the injector.[5][7][11]
-
Analytical Column: A C18 reversed-phase column is commonly used for the separation of PFAS.[1]
-
Example: Ascentis® Express PFAS HPLC column (10 cm x 2.1 mm, 2.7 µm)
-
-
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase and ramps up the organic mobile phase to elute the more hydrophobic long-chain PFAS.
-
Example Gradient:
Time (min) % Mobile Phase B 0.0 33.0 18.0 98.0 | 18.1 | 100.0 |
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL[1]
-
Column Temperature: 35 - 40 °C
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.[2][4]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is employed.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification.[2][13]
-
Typical MS Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: -4500 V
-
Temperature: 500 °C
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 90 psi
-
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS analysis of long-chain fluorinated surfactants.
Table 1: Example MRM Transitions for Selected Long-Chain PFAS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Perfluorooctanoic acid (PFOA) | 413.0 | 369.0 | 169.0 |
| Perfluorooctane sulfonate (PFOS) | 499.0 | 80.0 | 99.0 |
| Perfluorononanoic acid (PFNA) | 463.0 | 419.0 | 219.0 |
| Perfluorodecanoic acid (PFDA) | 513.0 | 469.0 | 219.0 |
| Perfluoroundecanoic acid (PFUnDA) | 563.0 | 519.0 | 219.0 |
| Perfluorododecanoic acid (PFDoDA) | 613.0 | 569.0 | 219.0 |
Table 2: Typical Calibration and Limit of Quantification (LOQ) Data
| Analyte | Calibration Range (ng/L) | Linearity (r²) | Limit of Quantification (LOQ) (ng/L) |
| PFOA | 5 - 400 | > 0.99 | 0.5 - 2.0 |
| PFOS | 5 - 400 | > 0.99 | 0.5 - 3.0 |
| PFNA | 5 - 400 | > 0.99 | 0.5 - 2.0 |
| PFDA | 5 - 400 | > 0.99 | 0.5 - 2.0 |
| PFUnDA | 5 - 400 | > 0.99 | 0.5 - 2.0 |
| PFDoDA | 5 - 400 | > 0.99 | 0.5 - 2.0 |
Note: Calibration ranges and LOQs are instrument and method dependent and may vary.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of long-chain fluorinated surfactants by LC-MS/MS.
Caption: LC-MS/MS workflow for long-chain fluorinated surfactant analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of long-chain fluorinated surfactants using LC-MS/MS. The described methods, including sample preparation, chromatography, and mass spectrometry, are robust and sensitive, enabling the accurate measurement of these persistent organic pollutants in various environmental matrices. Adherence to best practices, such as the use of polypropylene labware and a PFAS-free LC system, is essential to minimize background contamination and ensure reliable results.
References
- 1. halocolumns.com [halocolumns.com]
- 2. an.shimadzu.com [an.shimadzu.com]
- 3. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. scientistlive.com [scientistlive.com]
- 6. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determination of per- and polyfluoroalkyl substances in water by direct injection of matrix-modified centrifuge supernatant and liquid chromatography/tandem mass spectrometry with isotope dilution [pubs.usgs.gov]
- 13. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Purity Determination of Einecs 304-904-9 by Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the quantitative analysis and purity determination of Einecs 304-904-9, identified as bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1), using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The inherent advantages of ¹⁹F NMR, such as its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range that minimizes signal overlap, make it an ideal technique for the analysis of highly fluorinated compounds.[1][2][3] This document provides a comprehensive protocol for sample preparation, instrument setup, data acquisition, and processing for accurate purity assessment.
Introduction
This compound is a complex, highly fluorinated industrial compound. Due to the high number of fluorine atoms in its structure, traditional analytical techniques like HPLC can be challenging. ¹⁹F NMR spectroscopy offers a direct and reliable method for quantifying the main component and any fluorine-containing impurities.[4][5] The principle of quantitative NMR (qNMR) lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[5] By using a certified internal standard, the purity of the analyte can be determined with high accuracy and precision.[6][7][8]
Advantages of ¹⁹F NMR for Purity Analysis:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it one of the most sensitive NMR-active nuclei.[9]
-
No Background Signal: The absence of naturally occurring fluorinated compounds in most biological and synthetic matrices ensures that the observed signals are solely from the analyte and any fluorinated impurities.[1][4]
-
Wide Chemical Shift Range: The large dispersion of chemical shifts (over 400 ppm) significantly reduces the probability of signal overlap, simplifying spectral analysis.[2][3][10]
-
Direct Quantification: The method allows for direct quantification without the need for identical reference standards for every potential impurity.[4]
Predicted ¹⁹F NMR Spectrum of this compound
A detailed analysis of the structure of the fluorinated component of this compound, bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, allows for the prediction of its ¹⁹F NMR spectrum. The molecule contains multiple distinct fluorine environments, which will result in a complex but interpretable spectrum. The expected chemical shift ranges are based on typical values for similar functional groups.
Table 1: Predicted ¹⁹F NMR Data for the Fluorinated Component of this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Fluorines |
| -CF₃ (terminal) | -80 to -85 | Triplet | 6 |
| -CF- (adjacent to -CF₃) | -170 to -180 | Multiplet | 2 |
| -CF₂- (chain, various) | -120 to -130 | Multiplet | 32 |
| -CH₂-CF₂- (adjacent to CH₂) | -110 to -115 | Triplet of Triplets | 4 |
Note: These are predicted values and may vary based on solvent, temperature, and other experimental conditions.
Experimental Protocol
This section outlines the detailed methodology for the quantitative ¹⁹F NMR analysis of this compound.
3.1. Materials and Equipment
-
Analyte: this compound
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or another suitable certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.[7][8]
-
Deuterated Solvent: Acetone-d₆, DMSO-d₆, or another solvent in which both the analyte and internal standard are fully soluble.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: Capable of weighing to ±0.01 mg.
3.2. Sample Preparation
Accurate sample preparation is crucial for quantitative NMR.
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the internal standard (e.g., BTFMBA) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3.3. NMR Data Acquisition
To ensure accurate quantification, specific acquisition parameters must be optimized.
Table 2: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Angle | 90° | Maximizes signal intensity for a single scan. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing signal of interest.[11] A conservative value of 30 seconds is recommended initially. | Ensures complete relaxation of all nuclei between pulses for accurate integration.[12] |
| Acquisition Time (AQ) | ≥ 2 seconds | Provides good digital resolution. |
| Number of Scans (NS) | 16 - 64 (depending on sample concentration) | Improves signal-to-noise ratio. |
| Spectral Width (SW) | Sufficient to cover all signals of interest (e.g., -50 to -200 ppm).[12] | Prevents signal folding. |
| Temperature | 298 K (or a precisely controlled temperature) | Ensures spectral consistency. |
| Decoupling | Inverse-gated ¹H decoupling | Removes ¹H-¹⁹F couplings to simplify the spectrum and avoids the Nuclear Overhauser Effect (NOE) which can affect quantification.[13] |
3.4. Data Processing
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.
-
Perform Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, a signal corresponding to a specific fluorine environment (e.g., the terminal -CF₃ groups) should be chosen. For the internal standard (BTFMBA), the singlet from the two -CF₃ groups should be integrated.
Purity Calculation
The purity of this compound can be calculated using the following formula:[14]
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal.
-
N_analyte: Number of fluorine atoms contributing to the selected analyte signal.
-
I_IS: Integral of the internal standard signal.
-
N_IS: Number of fluorine atoms contributing to the internal standard signal.
-
MW_analyte: Molar mass of the fluorinated component of this compound (1395.38 g/mol ).
-
MW_IS: Molar mass of the internal standard (e.g., BTFMBA: 258.13 g/mol ).
-
m_analyte: Mass of the this compound sample.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard (as provided on the certificate of analysis).
Table 3: Example Purity Calculation Data
| Parameter | Value |
| I_analyte | 10.50 |
| N_analyte | 6 (for the -CF₃ groups) |
| I_IS | 5.25 |
| N_IS | 6 (for BTFMBA) |
| MW_analyte | 1395.38 g/mol |
| MW_IS | 258.13 g/mol |
| m_analyte | 25.10 mg |
| m_IS | 12.55 mg |
| P_IS | 99.9% |
| Calculated Purity | 98.2% |
Diagrams
Caption: Experimental workflow for qNMR analysis.
Caption: Factors influencing purity calculation.
Conclusion
Quantitative ¹⁹F NMR spectroscopy is a highly effective and reliable method for determining the purity of this compound. The technique's specificity, sensitivity, and the direct nature of the measurement provide a significant advantage over other analytical methods. By following the detailed protocol presented in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible purity assessments for this and other highly fluorinated compounds.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 14. Purity Calculation - Mestrelab Resources [mestrelab.com]
use of CAS 94291-78-8 as an internal standard for PFAS analysis
Application Note: Use of Internal Standards for PFAS Analysis
Notice: There is no publicly available scientific literature or documentation detailing the use of CAS 94291-78-8 as an internal standard for Per- and Polyfluoroalkyl Substances (PFAS) analysis. The chemical identified by this CAS number is bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1)[1][2][3]. Its primary application appears to be as a surfactant[1]. This document provides a general protocol on the established and validated use of stable isotope-labeled internal standards for accurate and reliable PFAS quantification.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. Accurate quantification of PFAS in various matrices such as water, soil, and biological tissues is crucial for environmental monitoring and human health risk assessment. Due to the complexity of sample matrices and the potential for analyte loss during sample preparation, the use of internal standards is essential for robust and reliable PFAS analysis.
Isotope dilution is a highly accurate quantification technique that utilizes isotopically labeled analogs of the target analytes.[4] These labeled standards, often referred to as extracted internal standards (EIS), are added to samples before the extraction process.[4] Because they are structurally identical to the target analytes, they behave similarly during extraction, cleanup, and analysis, effectively compensating for any analyte loss or matrix effects.[4] This approach is a cornerstone of many standardized methods, including those from the U.S. Environmental Protection Agency (EPA), such as EPA Method 1633.[5][6]
Principle
The fundamental principle of using internal standards in PFAS analysis is to add a known concentration of a compound that is chemically and physically similar to the target analyte to the sample before any preparation steps. The ideal internal standards are stable isotope-labeled (e.g., ¹³C or ²H) versions of the PFAS analytes of interest.[5] These labeled standards can be differentiated from the native analytes by a mass spectrometer due to their mass difference.[5] By measuring the ratio of the response of the native analyte to the response of its corresponding labeled internal standard, accurate quantification can be achieved, as this ratio is independent of variations in sample volume, extraction efficiency, and instrument response.
Experimental Protocol
This protocol outlines a general procedure for the analysis of PFAS in water samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standard calibration.
1. Reagents and Materials
-
Solvents: Methanol, Acetonitrile (LC-MS grade)
-
Reagents: Ammonium acetate, Acetic acid
-
Standards: Native PFAS calibration standards, Stable isotope-labeled internal standard spiking solution. Commonly used internal standards include ¹³C-labeled versions of PFOA and PFOS.
-
SPE Cartridges: Weak anion exchange (WAX) cartridges
-
Sample Containers: Polypropylene tubes
2. Standard Preparation
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of native PFAS analytes in methanol/water. Each calibration standard should also be fortified with the internal standard mixture at a constant concentration.
-
Internal Standard Spiking Solution: Prepare a solution of stable isotope-labeled internal standards in methanol at a known concentration.
3. Sample Preparation (Solid-Phase Extraction)
-
Measure 250 mL of the water sample into a polypropylene bottle.
-
Add a known volume of the internal standard spiking solution to the sample.
-
Condition the WAX SPE cartridge with methanol followed by reagent water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with a wash buffer (e.g., acetate buffer) to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analytes from the cartridge with a small volume of methanol or a basic methanol solution.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column
-
Mobile Phase A: Water with ammonium acetate
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A suitable gradient to separate the target PFAS analytes.
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and internal standard for confirmation and quantification.
-
5. Data Analysis
-
Generate a calibration curve for each analyte by plotting the ratio of the peak area of the native analyte to the peak area of its corresponding internal standard against the concentration of the native analyte.
-
Quantify the concentration of each PFAS analyte in the samples by using the calibration curve and the measured peak area ratio from the sample analysis.
Quantitative Data Summary
The following table presents typical performance data for the analysis of selected PFAS compounds in water using the internal standard method. The data is illustrative and may vary depending on the specific instrumentation and matrix.
| Analyte | Internal Standard | Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| PFOA | ¹³C₈-PFOA | 50 | 98 | 5 |
| PFOS | ¹³C₈-PFOS | 50 | 102 | 6 |
| PFHxS | ¹³C₃-PFHxS | 50 | 95 | 7 |
| PFNA | ¹³C₉-PFNA | 50 | 99 | 4 |
| GenX | ¹³C₃-HFPO-DA | 50 | 92 | 8 |
Data is representative and sourced from typical performance characteristics of EPA methods.
Workflow Diagram
Caption: Workflow for PFAS analysis using internal standards.
Conclusion
The use of stable isotope-labeled internal standards is a critical component of accurate and precise PFAS analysis. This approach, widely adopted in regulatory methods, effectively corrects for variations in sample preparation and instrumental analysis, leading to high-quality data. While CAS 94291-78-8 is not a recognized internal standard for this application, a wide range of appropriate stable isotope-labeled standards are commercially available to support robust PFAS testing for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for Creating Superamphiphobic Surfaces Using Fluorinated Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the creation and characterization of superamphiphobic surfaces utilizing fluorinated phosphate esters. Such surfaces exhibit exceptional repellency to both water and low-surface-tension liquids, making them highly valuable for a range of applications, including self-cleaning coatings, corrosion resistance, and in the development of advanced drug delivery systems.
Introduction to Superamphiphobic Surfaces
A superamphiphobic surface is characterized by its ability to repel a wide range of liquids, including water and oils. This property is achieved through a combination of low surface energy and a specific hierarchical micro- and nanostructure.[1] The low surface energy is imparted by chemical modification, in this case, with fluorinated phosphate esters. The surface roughness, often created through techniques like etching or nanoparticle deposition, allows for the formation of a stable air layer (Cassie-Baxter state) beneath liquid droplets, leading to high contact angles (>150°) and low sliding angles.
Synthesis of Fluorinated Phosphate Esters
This protocol outlines the synthesis of a fluoroalkyl phosphate composition, adapted from established patent literature.[2] This composition can be used as a surface modifying agent to impart low surface energy.
Materials:
-
3-(perfluoro-1,1-dimethylbutyl)-1-propanol
-
Phosphorous pentoxide (P₂O₅)
-
Isopropyl alcohol
-
Deionized water
-
Ammonium hydroxide (30%)
-
Nitrogen gas
-
Reaction flask
-
Heating mantle
-
Stirring apparatus
Protocol:
-
Reaction Setup: In a clean, dry reaction flask under a nitrogen atmosphere, add phosphorous pentoxide (0.33 g, 2.33 mmol).
-
Addition of Fluoroalcohol: Slowly add 3-(perfluoro-1,1-dimethylbutyl)-1-propanol (2.0 g, 5.29 mmol) to the reaction flask with stirring.
-
Reaction: Heat the mixture to 85°C and maintain this temperature for 12 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of isopropyl alcohol to the mixture.
-
Subsequently, add 5 mL of deionized water.
-
Neutralize the resulting slurry with 30% ammonium hydroxide (0.32 g).
-
-
Isolation: Freeze-dry the final mixture to obtain a white powder, which is a complex mixture of fluorinated phosphate esters. ³¹P NMR analysis can be used to confirm the presence of phosphate esters.[2]
Preparation of Superamphiphobic Surfaces
This section details the protocol for applying the synthesized fluorinated phosphate esters to a substrate to create a superamphiphobic surface. The protocol involves two key steps: creating a rough surface and then applying the low surface energy coating.
Substrate Preparation: Creating Surface Roughness
A common method to introduce the necessary surface roughness is through the deposition of nanoparticles.
Materials:
-
Substrate of choice (e.g., glass slide, silicon wafer, metal plate)
-
Silica nanoparticles (or other suitable nanoparticles)
-
Ethanol
-
Ultrasonic bath
-
Spin coater or spray gun
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrate by ultrasonication in ethanol for 15 minutes and then dry it with a stream of nitrogen.
-
Nanoparticle Suspension: Prepare a stable suspension of silica nanoparticles in ethanol. The concentration will depend on the desired coating thickness and nanoparticle size.
-
Coating Application:
-
Spin Coating: Apply the nanoparticle suspension to the substrate and spin coat at a suitable speed (e.g., 1000-3000 rpm) to achieve a uniform layer.
-
Spray Coating: Alternatively, spray the nanoparticle suspension onto the substrate to create a rough coating.
-
-
Curing: Dry the coated substrate in an oven at a temperature appropriate for the substrate material to ensure the nanoparticles are well-adhered.
Surface Modification with Fluorinated Phosphate Esters
This step involves applying the synthesized fluorinated phosphate esters to the roughened surface.
Materials:
-
Roughened substrate
-
Synthesized fluorinated phosphate ester powder
-
A suitable solvent (e.g., a fluorinated solvent or a co-solvent system)
-
Dip-coating apparatus or spin coater
Protocol:
-
Solution Preparation: Dissolve the synthesized fluorinated phosphate ester powder in a suitable solvent to create a dilute solution (e.g., 0.1-1% w/v).
-
Surface Application:
-
Dip-Coating: Immerse the roughened substrate into the fluorinated phosphate ester solution for a set period (e.g., 30 minutes to several hours). Slowly withdraw the substrate at a constant speed to ensure a uniform coating.
-
Spin Coating: Apply the fluorinated phosphate ester solution to the roughened substrate and spin coat to distribute the solution evenly.
-
-
Curing: Heat the coated substrate in an oven at a moderate temperature (e.g., 80-120°C) to evaporate the solvent and promote the adhesion of the fluorinated phosphate ester to the surface.
Characterization of Superamphiphobic Surfaces
The performance of the prepared surfaces is evaluated by measuring their wetting properties.
Key Parameters:
-
Static Contact Angle (SCA): The angle a liquid droplet makes with the surface. A superamphiphobic surface will exhibit a water contact angle and an oil contact angle of >150°.[3]
-
Sliding Angle (SA): The angle at which a droplet of a specific volume begins to roll off the tilted surface. Low sliding angles (<10°) are desirable.
-
Contact Angle Hysteresis (CAH): The difference between the advancing and receding contact angles. Low hysteresis indicates low adhesion of the liquid to the surface.
Experimental Protocol: Contact and Sliding Angle Measurement
-
Place the prepared superamphiphobic substrate on the stage of a contact angle goniometer.
-
Dispense a droplet of the test liquid (e.g., deionized water, diiodomethane, hexadecane) of a specific volume (e.g., 5-10 µL) onto the surface.
-
Measure the static contact angle using the goniometer software.
-
To measure the sliding angle, tilt the stage of the goniometer and record the angle at which the droplet starts to move.
-
To measure contact angle hysteresis, slowly add liquid to the droplet to measure the advancing angle and then remove liquid to measure the receding angle.
Quantitative Data
| Test Liquid | Surface Tension (mN/m) | Expected Static Contact Angle (°) | Expected Sliding Angle (°) | Reference Compound |
| Water | 72.8 | > 150 | < 10 | Fluorinated Phosphonic Acid Methacrylates |
| Diiodomethane | 50.8 | > 130 | < 15 | Perfluoroalkyl Phosphonic Acids |
| Hexadecane | 27.5 | > 120 | < 20 | Perfluoroalkyl Phosphonic Acids |
Note: The actual contact and sliding angles will depend on the specific substrate, the nature of the surface roughness, and the precise composition and purity of the synthesized fluorinated phosphate ester.
Visualizations
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key conceptual relationships and workflows described in these application notes.
Caption: Core principles for achieving superamphobicity.
Caption: Workflow for the synthesis of fluorinated phosphate esters.
Caption: Workflow for the preparation of a superamphiphobic surface.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Einecs 304-904-9 in Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 304-904-9. The content is designed to address common challenges encountered during experiments related to its solubility in polar solvents.
This compound , chemically identified as bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1), is a fluorinated surfactant. As a fluorinated compound, it exhibits unique solubility characteristics, being generally hydrophobic and lipophobic, which can present challenges for formulation and experimentation in polar solvent systems. While it is soluble in some organic solvents, its solubility in polar solvents like water is limited.
This guide will explore various techniques to improve its solubility, providing both theoretical background and practical experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in polar solvents a concern?
This compound is a complex fluorinated surfactant. Such compounds, due to their highly fluorinated alkyl chains, are both hydrophobic (water-repelling) and lipophobic (fat-repelling). This dual nature makes them poorly soluble in many common polar solvents, which is a significant challenge in applications requiring homogeneous solutions, such as in pharmaceutical formulations, analytical chemistry, and various industrial processes.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble substances. These methods can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a non-polar solute.
-
Use of Surfactants: Employing other surfactants can lead to the formation of micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the bulk solvent.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly impact solubility.
-
Solid Dispersion: Dispersing the compound in a solid carrier at the molecular level can enhance its dissolution.
Troubleshooting Guide: Improving the Solubility of this compound
This section provides detailed troubleshooting steps and experimental protocols for common solubility issues.
Issue 1: The compound does not dissolve sufficiently in a chosen polar solvent.
Cause: The polarity mismatch between the highly fluorinated, non-polar chains of this compound and the polar solvent is the primary reason for poor solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
The addition of a co-solvent can significantly improve the solubility of fluorinated compounds in polar systems.
Methodology:
-
Solvent Selection: Choose a polar solvent (e.g., water, ethanol, methanol) and a miscible co-solvent in which this compound has higher solubility (e.g., acetone, isopropanol, tetrahydrofuran).
-
Preparation of Solvent Blends: Prepare a series of solvent-co-solvent mixtures with varying volume ratios (e.g., 90:10, 80:20, 70:30, etc.).
-
Solubility Determination:
-
Add an excess amount of this compound to a known volume of each solvent blend in a sealed vial.
-
Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy after proper calibration).
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal blend for your application.
Expected Qualitative Solubility in Common Polar Solvents and Co-solvents:
| Solvent/Co-solvent | Expected Qualitative Solubility of this compound |
| Water | Very Low |
| Methanol | Low to Moderate |
| Ethanol | Low to Moderate |
| Isopropanol | Moderate |
| Acetone | High |
| Acetonitrile | Moderate to High |
| Tetrahydrofuran (THF) | High |
This table is based on the general solubility characteristics of fluorinated surfactants and may vary for the specific compound.
Protocol 2: Particle Size Reduction by Micronization
Reducing the particle size increases the surface area available for solvent interaction, which can enhance the rate of dissolution.
Methodology:
-
Milling Technique Selection: Choose a suitable micronization technique such as jet milling or ball milling. The choice will depend on the physical properties of the solid material and the desired particle size.
-
Preparation:
-
Ensure the this compound material is dry and free-flowing.
-
Set the parameters of the milling equipment (e.g., milling time, speed, pressure) according to the manufacturer's instructions and preliminary trials.
-
-
Milling Process:
-
Introduce a known quantity of the compound into the milling chamber.
-
Run the milling process for the determined duration.
-
Carefully collect the micronized powder.
-
-
Characterization:
-
Analyze the particle size distribution of the micronized powder using techniques like laser diffraction or dynamic light scattering.
-
Assess the impact on the dissolution rate by performing solubility studies as described in Protocol 1.
-
Workflow for Micronization:
Caption: Experimental workflow for micronization.
Protocol 3: Surfactant-Mediated Solubilization
The addition of another surfactant can facilitate the formation of mixed micelles, which can encapsulate this compound and increase its solubility in an aqueous environment.
Methodology:
-
Surfactant Selection: Choose a co-surfactant that is compatible with your system. Both non-ionic (e.g., Polysorbates, Pluronics) and ionic surfactants can be considered, depending on the application.
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with varying concentrations of the selected co-surfactant, ensuring some concentrations are above its critical micelle concentration (CMC).
-
Solubilization Study:
-
Add an excess amount of this compound to each surfactant solution.
-
Follow the same equilibration and analysis steps as outlined in the Co-solvency protocol (Protocol 1).
-
-
Data Analysis: Plot the solubility of this compound against the co-surfactant concentration. A significant increase in solubility is expected above the CMC of the added surfactant.
Signaling Pathway for Micellar Solubilization:
Technical Support Center: Aggregation of Fluorinated Surfactants in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with fluorinated surfactants in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are fluorinated surfactants and why are they prone to aggregation?
Fluorinated surfactants are amphiphilic molecules containing a perfluoroalkyl or polyfluoroalkyl chain (the hydrophobic tail) and a hydrophilic head group. Their strong tendency to aggregate in aqueous solutions to form structures like micelles is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the fluorophobic tail and water. This aggregation occurs above a specific concentration known as the Critical Micelle Concentration (CMC).
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The CMC is the concentration of a surfactant in a bulk phase above which micelles start to form.[1] It is a critical parameter because it dictates the concentration range at which the surfactant solution properties, such as surface tension, conductivity, and solubilization capacity, change dramatically.[1] Operating above or below the CMC is often crucial for experimental success.
Q3: How can I prevent the aggregation of my fluorinated surfactant?
Preventing aggregation entirely may not be desirable as it is a fundamental property of surfactants. However, you can control and modulate the aggregation by:
-
Working below the CMC: If micelle formation is undesirable for your application, ensure the surfactant concentration remains below its CMC.
-
Adding co-solvents: High concentrations of certain organic solvents, like ethanol, can disrupt micelle formation and increase the CMC.[2][3]
-
Adjusting the temperature: Temperature can influence the CMC and aggregation number. The effect is specific to the surfactant and solvent system.
-
Choosing the right counterion: For ionic fluorinated surfactants, the nature of the counterion can significantly impact the CMC.[4]
Q4: My fluorinated surfactant solution is cloudy. What is the cause and how can I fix it?
Cloudiness in a surfactant solution, also known as the cloud point, can occur in nonionic surfactants upon heating. It signifies a phase separation into a surfactant-rich and a surfactant-poor phase.[5][6] Cloudiness can also be a sign of precipitation or the formation of large, insoluble aggregates.
-
For nonionic surfactants: Try lowering the temperature of the solution.
-
For ionic surfactants: Cloudiness or precipitation could be due to "salting out" where high concentrations of electrolytes reduce the solubility of the surfactant.[7] Consider reducing the salt concentration or using a different salt. The presence of multivalent counterions can also lead to precipitation.
-
General troubleshooting: Ensure the surfactant is fully dissolved. Gentle heating and stirring can help. If the issue persists, consider adding a co-solvent like ethanol to improve solubility.
Q5: My fluorinated surfactant is precipitating out of solution. What should I do?
Precipitation of fluorinated surfactants can be caused by several factors:
-
Low Temperature: Some fluorinated surfactants have a Krafft point, below which they are insoluble and precipitate. Gently warming the solution above the Krafft point should redissolve the surfactant.
-
High Salt Concentration: As mentioned, excessive salt can cause the surfactant to "salt out" of the solution.[8] Reduce the ionic strength of your solution if possible.
-
pH: The solubility of some fluorinated surfactants is pH-dependent. For example, perfluorooctanoic acid (PFOA) is less soluble at low pH.[9] Check and adjust the pH of your solution as needed.
-
Interaction with other components: Surfactants can interact with other molecules in your formulation, leading to the formation of insoluble complexes.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected surface tension measurements.
-
Question: I am trying to determine the CMC of my fluorinated surfactant using surface tension measurements, but my results are not reproducible. What could be the problem?
-
Answer:
-
Contamination: Surface tension measurements are highly sensitive to impurities. Ensure your glassware is scrupulously clean and use high-purity water and surfactant.
-
Equilibration Time: Surfactant molecules need time to diffuse to the air-water interface and reach equilibrium. Ensure you are allowing sufficient time between measurements, especially near the CMC.
-
Temperature Control: Surface tension is temperature-dependent. Maintain a constant temperature throughout your experiment.
-
Instrument Calibration: Ensure your tensiometer is properly calibrated.
-
Issue 2: Difficulty in controlling micelle size.
-
Question: The size of the micelles in my fluorinated surfactant solution is critical for my experiment, but I am getting inconsistent results. How can I control it?
-
Answer:
-
Concentration: Above the CMC, the number of micelles increases with surfactant concentration, which can influence inter-micellar interactions and apparent size. Work at a consistent concentration well above the CMC.
-
Additives: The addition of salts or organic solvents can significantly alter micelle size and aggregation number.
-
Salts: For ionic surfactants, adding salt generally increases micelle size by screening the repulsion between the charged head groups.[10]
-
Organic Solvents: The effect of organic solvents is concentration-dependent. Low concentrations can act as co-surfactants and slightly increase micelle size, while high concentrations act as co-solvents and disrupt micelles, leading to smaller aggregates.[11]
-
-
Temperature: Temperature can affect the hydration of the head groups and the flexibility of the hydrophobic tails, thereby influencing micelle size and shape.
-
Issue 3: Phase separation of the fluorinated surfactant solution.
-
Question: My fluorinated surfactant solution is separating into two phases. How can I prevent this?
-
Answer:
-
Cloud Point (for non-ionic surfactants): If you are using a non-ionic fluorinated surfactant, you may be exceeding its cloud point temperature. Lowering the temperature should result in a single-phase solution.[6]
-
High Additive Concentration: High concentrations of salts or other additives can induce phase separation.[12] Try reducing the concentration of these additives.
-
Co-solvents: The addition of a suitable co-solvent, such as a short-chain alcohol, can increase the miscibility of the components and prevent phase separation.
-
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Selected Fluorinated Surfactants in Aqueous Solution
| Surfactant | Abbreviation | CMC (mM) | Temperature (°C) |
| Perfluorooctanoic acid | PFOA | 8.7 | 25 |
| Ammonium perfluorooctanoate | APFO | ~25 | 24 |
| Potassium perfluorooctanesulfonate | PFOS | 8.1 | 25 |
| Sodium perfluorooctanoate | NaPFO | 9.3 | 25 |
Note: CMC values can vary depending on the purity of the surfactant and the experimental method used.[4][13]
Table 2: Effect of Additives on the Critical Micelle Concentration (CMC) of Ammonium Perfluorooctanoate (APFO) at 24°C
| Additive | Additive Concentration | CMC of APFO (mM) |
| None | - | ~25 |
| Urea | 2 M | ~20 |
| Urea | 4 M | ~18 |
| Urea | 6 M | ~16 |
Data synthesized from literature values.[4]
Table 3: Effect of Ethanol on the Properties of Perfluorooctanoate (PFOA) Micelles
| Ethanol Concentration (wt%) | CMC (mM) | Aggregation Number |
| 0 | 26.5 | Not specified |
| 10 | 14.2 | Decreases |
| 20 | 13.0 | Further Decreases |
At higher ethanol concentrations, PFOA micelles become more diffuse and break into smaller clusters.[3]
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)
Objective: To determine the CMC of a fluorinated surfactant by measuring the change in surface tension of its aqueous solution as a function of concentration.
Materials:
-
Surface tensiometer with a Wilhelmy plate (typically platinum)
-
High-purity fluorinated surfactant
-
High-purity water (e.g., Milli-Q)
-
Calibrated micropipettes
-
Glass beakers and magnetic stirrer
Procedure:
-
Preparation:
-
Thoroughly clean all glassware with a suitable cleaning agent (e.g., piranha solution, with extreme caution, or a commercial cleaning solution) and rinse extensively with high-purity water.
-
Clean the Wilhelmy plate according to the manufacturer's instructions, typically by flaming to red heat to remove organic contaminants.
-
Prepare a concentrated stock solution of the fluorinated surfactant in high-purity water.
-
-
Measurement:
-
Measure the surface tension of pure water to ensure cleanliness and proper instrument calibration. The value should be close to 72.8 mN/m at 20°C.
-
Add a small, precise volume of the stock surfactant solution to a known volume of pure water in the sample vessel to achieve the lowest desired concentration.
-
Stir the solution gently for a set period to ensure homogeneity.
-
Allow the solution to equilibrate for a few minutes before measuring the surface tension.
-
Record the surface tension value.
-
Repeat the addition of the stock solution, stirring, and measurement steps to obtain surface tension values for a range of concentrations, ensuring more data points are collected around the expected CMC.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will typically show two linear regions: a steep decrease in surface tension at concentrations below the CMC and a region where the surface tension remains relatively constant above the CMC.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[14]
-
Protocol 2: Determination of Micelle Size by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter of fluorinated surfactant micelles in an aqueous solution.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Fluorinated surfactant solution prepared at a concentration above the CMC
-
High-purity water (filtered through a 0.22 µm filter)
-
Disposable or clean glass cuvettes
Procedure:
-
Sample Preparation:
-
Prepare the fluorinated surfactant solution at the desired concentration in filtered, high-purity water. The concentration should be sufficiently above the CMC to ensure a good scattering signal.
-
Filter the prepared solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Set the experimental parameters, including the temperature, solvent viscosity, and refractive index. For accurate measurements, it is recommended to measure the viscosity of the solution, especially at high surfactant concentrations.[15]
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will collect the scattered light intensity fluctuations over time.
-
-
Data Analysis:
-
The instrument's software will use a correlation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the micelles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter from the diffusion coefficient.
-
The output will typically be a size distribution plot and the Z-average diameter, which is an intensity-weighted average size.[16]
-
Protocol 3: Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching
Objective: To determine the average number of surfactant molecules in a micelle (aggregation number, N_agg) using a fluorescent probe and a quencher.
Materials:
-
Fluorometer
-
Fluorinated surfactant solution
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., cetylpyridinium chloride)
-
High-purity water
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).
-
Prepare a series of fluorinated surfactant solutions at a concentration well above the CMC.
-
Add a small aliquot of the probe stock solution to each surfactant solution and allow the solvent to evaporate, leaving the probe solubilized in the micelles. The final probe concentration should be low enough to ensure that there is, on average, no more than one probe molecule per micelle.
-
Prepare a stock solution of the quencher.
-
-
Measurement:
-
Measure the fluorescence intensity of the probe in the surfactant solution without any quencher (I₀).
-
Titrate the surfactant-probe solution with the quencher stock solution, recording the fluorescence intensity (I) after each addition.
-
-
Data Analysis:
-
The aggregation number can be determined using the following equation, which is based on the assumption that the quenching follows a Poisson distribution: ln(I₀/I) = [Quencher] / [Micelle]
-
The concentration of micelles ([Micelle]) can be calculated as: [Micelle] = (Total Surfactant Concentration - CMC) / N_agg
-
By plotting ln(I₀/I) versus the quencher concentration, the slope of the resulting line can be used to calculate the micelle concentration, and subsequently, the aggregation number.[2][17][18]
-
Visualizations
Caption: Process of micelle formation as surfactant concentration increases.
Caption: Experimental workflow for characterizing fluorinated surfactant aggregation.
References
- 1. horiba.com [horiba.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Why do Tween surfactants form cloud spots - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aggregation, Not Micellization: Perfluorooctanoic Acid, Perfluorobutanesulfonic Acid, and Potassium Perfluorooctanesulfonate Behavior in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Draw the diagram showing micelle formation by the following detergent. \\[C{H_3}{(C{H_2})_{10}}C{H_2}OS{\\overline O _3}N{a^ + }\\] [vedantu.com]
- 11. Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase separation in surfactant-containing amorphous solid dispersions: Orthogonal analytical methods to probe the effects of surfactants on morphology and phase composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. muser-my.com [muser-my.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Emulsion Stability with CAS 94291-78-8
Welcome to the technical support center for CAS 94291-78-8, a highly effective fluorinated surfactant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its concentration for the formation of stable emulsions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is CAS 94291-78-8 and what are its primary functions?
A1: CAS 94291-78-8 is a per- and polyfluoroalkyl substance (PFAS) with the chemical name bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1).[1][2][3] It functions as a potent surfactant for creating stable water-in-oil and oil-in-water emulsions.[1] Its key properties include strong wettability and the ability to significantly reduce surface tension between immiscible liquids.[1] This makes it valuable in a variety of applications, including coatings, paints, and advanced material formulations.[1]
Q2: What is a recommended starting concentration for CAS 94291-78-8 in my formulation?
A2: The optimal concentration of CAS 94291-78-8 is highly dependent on the specific characteristics of your emulsion system, including the nature of the oil and aqueous phases, the desired droplet size, and the processing conditions. Based on literature for similar fluorinated surfactants used in microfluidic and biological applications, a starting concentration range of 0.05 wt% to 2.0 wt% is recommended for initial screening experiments.[4][5] It is crucial to perform a concentration optimization study to determine the ideal level for your specific application.
Q3: How do I properly handle and store CAS 94291-78-8?
A3: CAS 94291-78-8 is a solid, white-like compound that is stable under general use conditions.[1] It is recommended to store it in a cool, dry place away from incompatible materials. As with all chemicals, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling to avoid contact with skin and eyes.[1] Ensure work is conducted in a well-ventilated area to avoid inhalation of any dust.[1]
Troubleshooting Guide
Emulsion stability can be affected by a multitude of factors. This guide addresses common issues you may encounter when using CAS 94291-78-8 and provides a logical workflow for troubleshooting.
Common Emulsion Instability Issues
| Problem | Potential Causes | Recommended Solutions |
| Creaming or Sedimentation | - Insufficient surfactant concentration.- Density difference between phases is too large.- Inadequate homogenization. | - Increase the concentration of CAS 94291-78-8.- Adjust the density of the continuous phase.- Increase homogenization time or energy. |
| Flocculation | - Sub-optimal surfactant concentration.- Presence of electrolytes or polymers causing bridging.- Incompatible formulation components. | - Optimize the concentration of CAS 94291-78-8.- Evaluate the effect of ionic strength and adjust as needed.- Review and test the compatibility of all formulation ingredients. |
| Coalescence | - Insufficient surfactant to stabilize the interface.- High-temperature storage or processing.- Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Increase the concentration of CAS 94291-78-8.- Control temperature during processing and storage.- Optimize droplet size distribution through improved homogenization. |
| Phase Inversion | - Incorrect surfactant concentration (too high or too low).- Change in temperature.- Alteration of the phase volume ratio. | - Systematically vary the concentration of CAS 94291-78-8.- Monitor and control the temperature of the system.- Adjust the ratio of the oil and water phases. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common emulsion instability issues.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CAS 94291-78-8
Objective: To identify the concentration range of CAS 94291-78-8 that provides the most stable emulsion for a given oil/water system.
Materials:
-
CAS 94291-78-8
-
Oil phase (specific to your application)
-
Aqueous phase (specific to your application)
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
Glass vials or test tubes
-
Microscope with camera
-
Particle size analyzer (optional)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of CAS 94291-78-8 in the appropriate phase (typically the continuous phase). The solvent should be chosen based on the solubility of the surfactant.
-
Sample Preparation: Prepare a series of emulsions with varying concentrations of CAS 94291-78-8 (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
For each sample, combine the oil and aqueous phases in the desired ratio.
-
Add the calculated amount of the CAS 94291-78-8 stock solution.
-
-
Homogenization: Homogenize each sample under identical conditions (e.g., same speed and time) to ensure consistency.
-
Initial Observation: Immediately after preparation, visually inspect the emulsions for any signs of instability (e.g., phase separation).
-
Microscopic Analysis: Observe a small sample of each emulsion under a microscope to assess droplet size and distribution.
-
Stability Testing: Store the samples under controlled conditions (e.g., room temperature, elevated temperature) and monitor for changes over time (e.g., 1 hour, 24 hours, 1 week). Look for signs of creaming, sedimentation, flocculation, or coalescence.
-
Data Analysis: Record the stability of each emulsion at different time points. The optimal concentration will be the one that produces a stable emulsion with the desired droplet characteristics for the longest duration.
Protocol 2: Emulsion Stability Assessment
Objective: To quantitatively and qualitatively assess the stability of emulsions prepared with CAS 94291-78-8.
Materials:
-
Prepared emulsions
-
Graduated cylinders or specialized stability tubes
-
Centrifuge (for accelerated stability testing)
-
Microscope
-
Particle size analyzer
Methodology:
-
Visual Observation:
-
Place the emulsion in a transparent container (e.g., graduated cylinder).
-
At regular intervals, measure the height of any separated layers (cream or sediment).
-
The creaming index can be calculated as: (Height of cream layer / Total height of emulsion) x 100%.
-
-
Microscopic Evaluation:
-
At different time points, take a small aliquot of the emulsion from the middle of the sample.
-
Observe under a microscope to monitor changes in droplet size, shape, and aggregation.
-
-
Particle Size Analysis:
-
If available, use a particle size analyzer to measure the droplet size distribution at various time points. An increase in the average droplet size over time is an indicator of coalescence.
-
-
Accelerated Stability Testing (Optional):
-
Centrifuge the emulsion samples at a specific speed and for a defined time.
-
Measure the volume of the separated phase. This method can quickly predict long-term stability.
-
Caution: Centrifugation can sometimes induce instability that may not occur under normal storage conditions.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for optimizing surfactant concentration and assessing emulsion stability.
References
- 1. [PDF] Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops | Semantic Scholar [semanticscholar.org]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of High-Purity Fluorinated Phosphate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity fluorinated phosphate esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and purification of fluorinated phosphate esters.
Q1: My reaction to synthesize a fluorinated phosphate ester is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow reactions can be attributed to several factors:
-
Poor Reactivity of Starting Materials: Unactivated phosphonates or fluorinated alcohols can be poor nucleophiles or electrophiles. The high electronegativity of fluorine can decrease the nucleophilicity of the alcohol.
-
Solution: Activate the phosphate precursor. For instance, converting a phosphonate to a more reactive species using an activating agent like triflic anhydride can enhance the reaction rate.[1] Using a strong base to deprotonate the fluorinated alcohol can also improve its nucleophilicity.
-
-
Inappropriate Solvent: The choice of solvent is critical for solubilizing reactants and facilitating the reaction.
-
Solution: Use a polar aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF) to dissolve the reactants and promote the reaction.
-
-
Steric Hindrance: Bulky substituents on either the phosphorus reagent or the fluorinated alcohol can impede the reaction.
-
Solution: While challenging to overcome without changing the target molecule, optimizing reaction temperature and time may help. For sterically hindered substrates, higher temperatures and longer reaction times might be necessary to achieve acceptable conversion.[1]
-
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common issue. Here are some likely culprits:
-
Hydrolysis: Phosphate esters are susceptible to hydrolysis, especially in the presence of moisture and acid or base. The resulting phosphoric acid can complicate purification.
-
Solution: Ensure all reactants, solvents, and glassware are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.
-
-
Rearrangements: Certain reaction conditions can lead to unexpected molecular rearrangements. For example, in reactions of some fluorinated phosphonates with carbonyl compounds, a rearrangement can occur, leading to the formation of 1,1-difluoro-2-phosphinoyl compounds.
-
Solution: Carefully control the reaction temperature and the addition rate of reagents. Understanding the reaction mechanism can help in designing conditions that favor the desired product.
-
-
Over- or Under-alkylation: In reactions involving alkylation, it can be challenging to control the degree of substitution, leading to a mixture of mono-, di-, and tri-substituted phosphate esters.
-
Solution: Precise control of stoichiometry is crucial. A slow, dropwise addition of the alkylating agent can often improve selectivity. The choice of base can also influence the outcome.
-
Q3: My final product is difficult to purify. What are some effective purification strategies for fluorinated phosphate esters?
A3: Achieving high purity can be challenging due to the properties of these compounds. A multi-step purification approach is often necessary:
-
Aqueous Washing:
-
Drying:
-
Vacuum Drying: Phosphate esters are often hygroscopic, and residual water can lead to hydrolysis.[3] Drying the product under vacuum is essential to remove water before further purification.
-
-
Acid Scavenging:
-
Epoxy Compounds: To remove residual acidic impurities, treatment with an acid scavenger, such as an epoxy-containing compound, can be effective.[2]
-
-
Chromatography:
-
Silica Gel Chromatography: For non-polar to moderately polar compounds, silica gel chromatography can be an effective final purification step.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a sufficient fluorine content, F-SPE is a powerful technique. The fluorinated compound is retained on a fluorous silica gel column while non-fluorinated impurities are washed away. The desired product is then eluted with a fluorinated solvent.
-
Q4: How can I accurately assess the purity of my fluorinated phosphate ester?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
31P NMR: This is a highly specific technique for phosphorus-containing compounds. The chemical shift can confirm the formation of the phosphate ester, and the presence of a single peak is a good indicator of purity.[4]
-
19F NMR: This is an excellent tool for fluorinated compounds due to the high natural abundance and sensitivity of the 19F nucleus. It provides information about the fluorine environment and can be used for quantification.[2][5][6] The absence of interfering background signals in biological samples is a significant advantage.[5]
-
1H and 13C NMR: These provide information about the overall structure of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the desired product and help identify impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer detector (LC-MS), is a powerful technique for separating the desired product from impurities and assessing purity.
Quantitative Data
The following tables summarize representative data on the synthesis and analysis of fluorinated phosphonates and related compounds.
Table 1: Comparison of Fluorination Yields for Alkyl Phosphonates
| Substrate Type | Fluorination Method | Yield (%) | Reference |
| Diphenylphosphonates | Electrophilic activation with triflic anhydride and N-heteroaromatic bases, followed by nucleophilic fluorination | 32 - 90 | [1] |
| Monoalkyl phosphonates (from drugs) | Electrophilic activation with triflic anhydride and N-heteroaromatic bases, followed by nucleophilic fluorination | 47 - 71 | [1] |
| p-Nitrophenylphosphonates | Polymer-supported fluoride reagent | High (specific values not provided in abstract) | [7][8] |
Table 2: Purity Assessment of Fluorinated Pharmaceuticals by 19F NMR
| Parameter | Result | Reference |
| Intraday Precision (RSD) | 0.9% | [2] |
| Interday Precision (RSD) | 1.2% | [2] |
| Limit of Detection | < 0.1 g/100 g | [2] |
| Trueness (vs. HPLC) | < 5% difference | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Fluorophosphonates from p-Nitrophenylphosphonates
This protocol is adapted from a general method for synthesizing fluorophosphonates using a polymer-supported fluoride reagent.[7][8]
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting p-nitrophenylphosphonate (1.0 equiv) in anhydrous acetonitrile (CH3CN).
-
Addition of Reagent: Add the polymer-supported fluoride reagent (1.5–4.0 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the color change of the polymer-supported reagent from pink to yellow as it captures the p-nitrophenoxide leaving group.
-
Workup: Upon completion of the reaction, filter the reaction mixture to remove the polymer-supported reagent.
-
Purification: The filtrate contains the desired fluorophosphonate. For many applications, this solution can be used directly. If higher purity is required, the solvent can be removed under reduced pressure, and the residue can be further purified by chromatography if necessary.
Protocol 2: Purification of Crude Phosphate Esters
This protocol is a general procedure based on washing and acid scavenging techniques.[2]
-
Acidic Wash: To the crude phosphate ester, add a 0.4% aqueous solution of oxalic acid. Stir the mixture vigorously for 30 minutes. Allow the layers to separate and discard the aqueous layer.
-
Water Wash: Wash the organic layer twice with deionized water.
-
Drying: Dry the organic layer under vacuum to remove any residual water.
-
Acid Scavenging (Optional): If acidic impurities are still present (as determined by techniques like titration), treat the dried product with an acid scavenger, such as an epoxy compound, at an elevated temperature.
-
Final Filtration: Filter the product to remove any solid residues.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of fluorinated phosphate esters.
Caption: General workflow for the synthesis and purification of fluorinated phosphate esters.
Caption: Troubleshooting logic for common issues in fluorinated phosphate ester synthesis.
References
- 1. Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,N'-Diisopropylcarbodiimide (DIC) Preparations (Einecs 3-4-904-9)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Diisopropylcarbodiimide (DIC), identified as Einecs 304-904-9. Our resources address common issues encountered during the purification and use of DIC in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound corresponds to the chemical compound N,N'-Diisopropylcarbodiimide, commonly abbreviated as DIC. It is a widely used coupling reagent in organic synthesis, particularly in peptide synthesis for the formation of amide bonds.[1][2] As a liquid, it is often easier to handle than its solid analog, N,N'-dicyclohexylcarbodiimide (DCC).[3]
Q2: What are the most common impurities in commercial DIC preparations?
A2: The primary impurities in DIC often stem from its synthesis, which typically involves the corresponding thiourea. Common impurities include:
-
Sulfur-containing compounds: N,N'-diisopropylthiourea (DITU) and 1,3-diisopropyl-4-(isopropylimino)-1,3-diazetidine-2-thione (DIDT) are common sulfur-bearing impurities.[4]
-
Unreacted starting materials: Residual isocyanates from certain synthetic routes can be present.[2]
-
Side-reaction products: Polymerized carbodiimides and the urea byproduct, N,N'-diisopropylurea, can also be found in DIC preparations.[2][3]
Q3: How do these impurities affect my experiments, particularly peptide synthesis?
A3: Impurities in DIC can have several adverse effects on peptide synthesis:
-
Side reactions: Sulfur-containing impurities can potentially interfere with the coupling reaction, although some studies suggest certain impurities might suppress side reactions.[4]
-
Incomplete reactions: The presence of impurities lowers the effective concentration of DIC, potentially leading to incomplete coupling and deletion sequences in peptides.
-
Difficult purification: The formation of N-acylurea as a side-product can complicate the purification of the final peptide.[1]
Q4: What are the recommended storage conditions for DIC?
A4: DIC is sensitive to moisture and can react with water to form the insoluble N,N'-diisopropylurea.[2][5] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield in peptide coupling reaction | 1. Impure DIC. 2. Incomplete activation of the carboxylic acid. 3. Moisture in the reaction. | 1. Purify the DIC using the protocols below. 2. Increase the reaction time or use a coupling additive like HOBt or Oxyma. 3. Ensure all solvents and reagents are anhydrous. |
| Presence of unexpected side-products in mass spectrometry | 1. Formation of N-acylurea. 2. Reaction of impurities with amino acids. | 1. Perform the coupling reaction at a lower temperature. 2. Purify the DIC to remove reactive impurities. |
| Difficulty in purifying the final peptide | The byproduct of DIC, diisopropylurea, while more soluble than that of DCC, can still co-elute with the desired peptide in some cases. | Optimize the purification method, such as adjusting the gradient in reverse-phase HPLC. |
| Inconsistent reaction outcomes with different batches of DIC | Batches may have varying levels and types of impurities. | 1. Analyze the purity of each batch by GC-MS or HPLC before use. 2. Standardize the purification of DIC before use in sensitive applications. |
Experimental Protocols
Protocol 1: Purification of DIC by Washing and Distillation
This protocol is effective for removing sulfur-containing and acid-forming impurities.
Materials:
-
Crude N,N'-Diisopropylcarbodiimide (DIC)
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Solid Sodium Hydroxide (NaOH) flakes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (or another suitable water-immiscible solvent)
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Washing:
-
Dissolve the crude DIC in an equal volume of toluene.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous NaOH solution. Use approximately 20 mL of NaOH solution for every 100 mL of the organic layer.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Repeat the washing step one more time.
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry flask.
-
Add anhydrous MgSO₄ to the solution to remove any residual water. Swirl the flask and add more MgSO₄ until it no longer clumps together.
-
Filter the solution to remove the MgSO₄.
-
-
Distillation:
-
Transfer the dried organic solution to a round-bottom flask suitable for distillation.
-
Add a few flakes of solid NaOH to the flask. This helps to prevent the decomposition of the DIC during heating.
-
Set up the distillation apparatus for vacuum distillation.
-
Heat the flask gently. Collect the fraction that distills at the appropriate boiling point for DIC (approximately 79°C at 65 mm Hg).[6]
-
Store the purified DIC under an inert atmosphere.
-
Quantitative Data on Purification Effectiveness
The following table summarizes the reduction in sulfur content in a sample of DIC purified by the washing and distillation method described above.[6]
| Sample | Sulfur Content (%) |
| Crude DIC in toluene (after drying with MgSO₄ and distillation) | 1.2% |
| DIC purified by NaOH wash and distillation from solid NaOH | 0.06% |
Protocol 2: Analysis of DIC Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to identify and quantify impurities in DIC preparations.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine).
GC-MS Parameters (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 30-300
-
Sample Preparation:
-
Prepare a stock solution of the DIC sample in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
Inject the prepared sample into the GC-MS.
Data Analysis:
-
Identify the DIC peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to library data and known impurity fragmentation patterns.
-
Quantify impurities by integrating the peak areas and comparing them to a calibration curve or by using the relative peak area percentage.
Visualizations
Caption: Workflow for the purification of N,N'-Diisopropylcarbodiimide (DIC).
Caption: Simplified signaling pathway for peptide bond formation using DIC.
References
- 1. What is N,N'-Diisopropylcarbodiimide?_Chemicalbook [chemicalbook.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]
- 4. Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis [acs.figshare.com]
- 5. Diisopropylcarbodiimide | C7H14N2 | CID 12734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3129245A - Purification of carbodimides - Google Patents [patents.google.com]
Technical Support Center: Analysis of CAS 94291-78-8 and Other Per- and Polyfluoroalkyl Substances (PFAS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of CAS 94291-78-8, a perfluorinated compound, and other PFAS.
Frequently Asked Questions (FAQs)
Q1: What is CAS 94291-78-8?
A1: CAS 94291-78-8 is the identifier for the chemical substance bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl) dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1). It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high persistence in the environment.
Q2: What are matrix effects in the context of PFAS analysis?
A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. In the analysis of PFAS by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. These effects are a significant challenge, especially when analyzing complex matrices such as wastewater, soil, and biological tissues.
Q3: What are the primary causes of matrix effects in PFAS analysis?
A3: The primary causes of matrix effects in PFAS analysis include:
-
Competition for Ionization: Co-eluting compounds from the sample matrix can compete with the target PFAS analytes for ionization in the mass spectrometer's ion source, leading to ion suppression.
-
Ion Source Contamination: Complex sample matrices can contaminate the ion source, leading to signal instability and drift.
-
Alteration of Droplet Properties: Matrix components can change the physical properties (e.g., surface tension, viscosity) of the droplets in the electrospray ionization (ESI) source, affecting the efficiency of analyte ionization.
Q4: What are the most common analytical techniques for PFAS analysis where matrix effects are a concern?
A4: The most common analytical technique for PFAS analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. However, it is susceptible to matrix effects, particularly when using electrospray ionization (ESI).
Q5: How can I mitigate matrix effects in my PFAS analysis?
A5: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Techniques like solid-phase extraction (SPE) can effectively clean up samples by removing interfering matrix components.
-
Isotope Dilution: The use of isotopically labeled internal standards that closely mimic the behavior of the target analytes is a robust method to compensate for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the target analytes from interfering matrix components can reduce ion suppression.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving common issues related to matrix effects in PFAS analysis.
Problem: Inaccurate or inconsistent quantitative results for PFAS analytes.
Step 1: Identify the presence of matrix effects.
-
Question: Are you observing significant signal suppression or enhancement for your analytes when analyzing samples compared to standards prepared in a clean solvent?
-
Action: To test for matrix effects, perform a post-extraction spike experiment. Compare the analyte response in a spiked blank matrix extract to the response of a standard in a clean solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.
Step 2: Review your sample preparation procedure.
-
Question: Is your current sample preparation method adequate for removing interfering matrix components?
-
Action: For complex matrices, consider implementing or optimizing a solid-phase extraction (SPE) protocol. Ensure that the SPE sorbent and elution solvents are appropriate for your target PFAS and the sample matrix.
Step 3: Evaluate your calibration strategy.
-
Question: Are you using an appropriate calibration method to account for matrix effects?
-
Action: If you are not already doing so, implement an isotope dilution method using isotopically labeled internal standards for each target analyte. Alternatively, prepare matrix-matched calibration curves using a blank matrix that is representative of your samples.
Step 4: Optimize your LC-MS/MS method.
-
Question: Is your chromatographic separation sufficient to resolve target analytes from matrix interferences?
-
Action: Adjust the gradient profile, mobile phase composition, or column chemistry to improve the separation of your PFAS analytes from co-eluting matrix components. Also, ensure that your mass spectrometer's ion source parameters are optimized for your analytes and flow rate.
Step 5: Address potential contamination.
-
Question: Could contamination from your analytical system or laboratory environment be contributing to the observed issues?
-
Action: Use a delay column in your LC system to separate background PFAS contamination from your analytical peaks. Ensure all solvents, reagents, and labware are free from PFAS contamination.
Data Presentation
The following table summarizes the impact of different calibration strategies on the recovery of various PFAS in dairy milk, demonstrating the effectiveness of matrix effect mitigation techniques.
| Analyte | Solvent-Based Calibration Recovery (0.1 ng/g spike) | Matrix-Matched Calibration Recovery (0.1 ng/g spike) |
| PFHxA | 95% | 98% |
| PFOA | 88% | 92% |
| PFOS | 75% | 85% |
| PFDA | 65% | 78% |
| PFDoA | 58% | 76% |
Data adapted from a study comparing calibration approaches for PFAS in dairy milk.[1]
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) for the Analysis of PFAS in Water Samples
This protocol describes a general procedure for the extraction and concentration of PFAS from water samples using weak anion exchange (WAX) SPE cartridges to mitigate matrix effects.
-
Sample Preparation:
-
To a 250 mL water sample, add 5 mL of methanol.
-
Add isotopically labeled internal standards to the sample.
-
Thoroughly mix the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 500 mg) by passing the following solutions through the cartridge in sequence:
-
10 mL of methanol
-
10 mL of reagent water
-
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of reagent water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the PFAS from the cartridge with two aliquots of 2 mL of a solution of 2% ammonium hydroxide in methanol.
-
Collect the eluate in a clean polypropylene tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.
-
Vortex the sample to ensure it is well-mixed.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio for Fluorinated Compound Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your experiments for detecting fluorinated compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of fluorinated compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting Poor Signal-to-Noise in ¹⁹F NMR Spectroscopy
Issue: I am observing a low signal-to-noise ratio in my ¹⁹F NMR spectrum.
A low S/N ratio in ¹⁹F NMR can arise from several factors, from sample preparation to instrument parameters. Follow this guide to diagnose and resolve the issue.
Possible Causes and Solutions:
-
Insufficient Sample Concentration:
-
Solution: Increase the concentration of your analyte if possible. For mass-limited samples, using susceptibility-matched tubes can provide a 50-90% sensitivity boost.
-
-
Improper Probe Tuning and Matching:
-
Solution: Ensure the NMR probe is correctly tuned to the ¹⁹F frequency and the impedance is matched for each sample. This is a critical step for maximizing signal transmission.
-
-
Suboptimal Acquisition Parameters:
-
Solution:
-
Number of Scans (NS): Increase the number of scans. The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of √2.
-
Relaxation Delay (D1): Ensure the relaxation delay is adequate for full relaxation of the fluorine nuclei. A common starting point is a delay of 1.3 times the longest T1 relaxation time of the signals of interest. For quantitative analysis, this should be extended to 5 times T1.[1]
-
Pulse Angle: Use a 90° pulse angle to provide the maximum signal-to-noise ratio.[2]
-
-
-
Broad Lines Due to Poor Shimming:
-
Solution: Carefully shim the magnetic field to improve its homogeneity. Poor shimming leads to broad peaks, which reduces the peak height and thus the S/N ratio.
-
-
Baseline Roll and Phase Distortion:
-
Solution: These issues are common with large spectral widths. Apply baseline correction algorithms and carefully phase the spectrum. Incorrect phasing can significantly impact the appearance and integration of your signals.[3]
-
-
Presence of Paramagnetic Impurities:
-
Solution: Remove any paramagnetic impurities from your sample, as they can cause significant line broadening and a decrease in signal intensity.
-
Workflow for Troubleshooting Low S/N in ¹⁹F NMR:
Caption: Troubleshooting workflow for low S/N in ¹⁹F NMR.
Troubleshooting Low Sensitivity in LC-MS/MS Analysis of Fluorinated Compounds
Issue: I am experiencing low sensitivity and poor signal intensity for my fluorinated analytes in LC-MS/MS.
Low sensitivity in LC-MS/MS can be attributed to issues with sample preparation, chromatography, or mass spectrometer settings. This guide will help you identify and address the root cause.
Possible Causes and Solutions:
-
Inefficient Sample Extraction and Cleanup:
-
Matrix Effects and Ion Suppression:
-
Solution:
-
Improve sample cleanup to remove interfering matrix components.
-
Use an isotopically labeled internal standard for each analyte to compensate for matrix effects.
-
Optimize chromatographic separation to separate analytes from co-eluting matrix components.
-
-
-
Suboptimal Electrospray Ionization (ESI) Parameters:
-
Solution: Optimize ESI source parameters. Key parameters to adjust include:
-
Capillary Voltage: Typically in the range of 2-4 kV for negative ion mode.
-
Cone Voltage (Declustering Potential): Optimize to maximize the pseudomolecular ion and minimize fragmentation.[6]
-
Nebulizing and Drying Gas Flow Rates and Temperatures: These affect desolvation efficiency. Higher flow rates can be beneficial for pneumatically assisted ESI.[6]
-
Source Temperature: Higher temperatures can aid in desolvation but may cause thermal degradation of some analytes.
-
-
-
Inappropriate Mobile Phase Composition:
-
Solution: The mobile phase should be compatible with ESI. For reversed-phase chromatography of fluorinated compounds, methanol or acetonitrile with a small amount of ammonium acetate or formic acid is commonly used. The pH of the mobile phase should be adjusted to ensure the analytes are in their ionized form.
-
-
Contamination from the LC System:
-
Solution: Many components of an LC system can be sources of PFAS contamination (e.g., PTFE tubing). Use a delay column to separate background contamination from the analytical peak.
-
Logical Relationship for Optimizing ESI Parameters:
Caption: Logical flow for ESI-MS parameter optimization.
Frequently Asked Questions (FAQs)
¹⁹F NMR Spectroscopy
-
Q1: Why is the chemical shift range so wide in ¹⁹F NMR, and how does it affect my experiment?
-
A1: The ¹⁹F nucleus has a large electronic cloud that is highly sensitive to the local chemical environment, resulting in a chemical shift range of over 400 ppm.[7] This wide dispersion is advantageous for resolving signals from different fluorine atoms in a molecule. However, it also means that a standard pulse may not uniformly excite all signals across the entire spectral width. To address this, you may need to acquire multiple spectra with different transmitter offsets to cover the full range of chemical shifts.[3]
-
-
Q2: How can I improve the sensitivity of my ¹⁹F NMR experiment for very dilute samples?
-
A2: For dilute samples, consider using a cryoprobe if available, as it can significantly increase the S/N ratio. Additionally, noise-reduction strategies, such as acquiring an array of spectra with an increasing number of transients, can help bring signals above the limit of quantification.[8] Techniques like SHARPER (Sensitive, Homogeneous And Resolved PEaks in Real time) can also provide substantial SNR gains by collapsing resonances into narrow singlets.[9][10]
-
-
Q3: What is the best way to set up a quantitative ¹⁹F NMR experiment?
-
A3: For accurate quantification, ensure complete relaxation of all signals by setting the relaxation delay (D1) to at least 5 times the longest T1 value.[1] Use a 90° pulse angle and ensure a flat baseline for accurate integration.[2] Using an internal standard with a known concentration and a resonance that does not overlap with your analyte signals is also crucial.
-
Mass Spectrometry
-
Q4: Which ionization technique is best for fluorinated compounds?
-
A4: Electrospray ionization (ESI) in negative ion mode is the most common and effective technique for most fluorinated compounds, particularly for perfluoroalkyl substances (PFAS) which readily form [M-H]⁻ or [M-2H]²⁻ ions.[11]
-
-
Q5: How can I minimize background contamination when analyzing for PFAS?
-
A5: PFAS are ubiquitous in laboratory environments. To minimize contamination, use polypropylene or polyethylene labware instead of glassware, and avoid using any materials containing PTFE (Teflon), including tubing and vial caps. It is also recommended to use an LC system that has been designated for PFAS analysis. A delay column installed between the solvent mixer and the injector can help chromatographically separate background PFAS from those in the sample.
-
-
Q6: What are the advantages of using UHPLC over conventional HPLC for fluorinated compound analysis?
-
A6: Ultra-High-Performance Liquid Chromatography (UHPLC) offers several advantages, including faster analysis times, better resolution, and improved sensitivity due to sharper peaks. This can be particularly beneficial for complex matrices where chromatographic separation is critical to minimize matrix effects.[12]
-
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for PFAS Analysis in Water
| Parameter | HPLC-MS/MS | UHPLC-MS/MS | CLC-MS |
| Analysis Time | Longer | Shorter | Shorter |
| Sensitivity | Good | Higher | Higher |
| Resolution | Good | Better | Better |
| Mean Recovery (6 ng/L) | - | 77 ± 12% | 77 ± 12% |
| Mean Recovery (60 ng/L) | - | 82 ± 12% | 82 ± 12% |
| RSD | < 16% | < 16% | < 16% |
| Data summarized from a comparative study on 18 perfluorinated compounds.[12] |
Table 2: Lower Limits of Quantitation (LLOQs) for Selected PFAS in Human Plasma by LC-MS/MS
| Compound | LLOQ (µg/L) |
| PFOA | 0.009 |
| PFOS | 0.020 |
| PFHxS | 0.009 |
| PFBA | 0.245 |
| PFBS | 0.020 |
| HFPO-DA (GenX) | 0.049 |
| Data from a validated isotopic dilution LC-MS/MS method.[13] |
Experimental Protocols
Detailed Methodology for Quantitative ¹⁹F NMR
This protocol provides a general framework for acquiring quantitative ¹⁹F NMR data.
1. Sample Preparation:
- Dissolve a precisely weighed amount of the sample and an internal standard (e.g., trifluorotoluene) in a deuterated solvent in a high-precision NMR tube.
- Ensure the sample is free of particulate matter and paramagnetic impurities.
2. Instrument Setup:
- Insert the sample into the NMR spectrometer.
- Lock and shim the magnetic field on the deuterium signal of the solvent.
- Tune and match the ¹⁹F channel of the probe.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., zg) is typically used. For spectra with proton coupling, a proton-decoupled experiment can be used to simplify the spectrum.
- Transmitter Offset (O1P): Set the center of the spectrum to the approximate chemical shift of the signals of interest.
- Spectral Width (SW): Set a wide enough spectral width to encompass all expected fluorine signals.
- Pulse Angle (P1): Calibrate and set to a 90° pulse.
- Relaxation Delay (D1): Set to 5 times the longest T1 of the signals being quantified.
- Number of Scans (NS): Set to a multiple of 4 (e.g., 16, 64, 256) to achieve the desired S/N ratio.
- Acquisition Time (AQ): Ensure the acquisition time is sufficient to allow the FID to decay completely.
4. Data Processing:
- Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Fourier transform the FID.
- Carefully phase the spectrum and apply baseline correction.
- Integrate the signals of the analyte and the internal standard.
5. Quantification:
- Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS Where N_F is the number of fluorine atoms, M is the molar mass, and Purity is the purity of the internal standard.
Experimental Workflow for Quantitative ¹⁹F NMR:
Caption: Workflow for a quantitative ¹⁹F NMR experiment.
Detailed Methodology for LC-MS/MS Analysis of PFAS in Water
This protocol is based on a direct injection method for the analysis of PFAS in water samples.
1. Sample Preparation:
- Collect 5 mL of water sample in a polypropylene centrifuge tube.
- Add 5 mL of methanol to the sample (1:1 dilution).
- Spike the sample with an appropriate volume of a surrogate internal standard solution.
- Vortex the sample for 2 minutes.
- Filter the sample through a 0.22 µm polypropylene filter.
- Transfer the filtrate to a polypropylene autosampler vial for analysis.
2. LC-MS/MS System:
- LC System: An UHPLC system with a PFAS-free kit installed.
- Analytical Column: A C18 column suitable for PFAS analysis (e.g., Ascentis® Express PFAS).
- Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
3. LC Method:
- Mobile Phase A: Water with 2 mM ammonium acetate.
- Mobile Phase B: Methanol.
- Gradient: A suitable gradient to separate the target PFAS (e.g., start with 95% A, ramp to 95% B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
4. MS Method:
- Ionization Mode: ESI Negative.
- MRM Transitions: Set up specific precursor-to-product ion transitions for each PFAS analyte and internal standard.
- Source Parameters: Optimize capillary voltage, cone voltage, gas flows, and temperatures for maximum sensitivity.
5. Data Analysis:
- Integrate the peak areas for each MRM transition.
- Generate a calibration curve using the response ratio of the native PFAS to its corresponding isotopically labeled internal standard.
- Quantify the PFAS concentration in the samples using the calibration curve.
This technical support center provides a starting point for improving the signal-to-noise ratio in your analysis of fluorinated compounds. For more specific issues, please consult your instrument's user manuals or contact the manufacturer's technical support.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. F19 detection [nmr.chem.ucsb.edu]
- 4. sciex.com [sciex.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SHARPER-enhanced benchtop NMR: improving SNR by removing couplings and approaching natural linewidths - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01325H [pubs.rsc.org]
- 10. SHARPER-enhanced benchtop NMR: improving SNR by removing couplings and approaching natural linewidths - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Comparison of Three Types of Mass Spectrometer for High-Performance Liquid Chromatography/Mass Spectrometry Analysis of Perfluoroalkylated Substances and Fluorotelomer Alcohols | Semantic Scholar [semanticscholar.org]
- 12. Analysis of 18 perfluorinated compounds in river waters: comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Long-Term Stability of Coatings Containing Einecs 304-904-9
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the long-term stability of coatings formulated with the corrosion inhibitor Einecs 304-904-9 (Reaction products of 1,3,4-thiadiazolidine-2,5-dithione, formaldehyde and 4-heptylphenol, branched and linear).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of anti-corrosion coatings containing this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Premature Corrosion (e.g., rust spots, blistering) | 1. Insufficient Inhibitor Concentration: The concentration of this compound may be too low to form a stable, protective film on the substrate. 2. Poor Inhibitor Dispersion: The inhibitor was not properly dispersed in the coating matrix, leading to unprotected areas. 3. Incompatibility with Resin System: The inhibitor may have poor compatibility with the binder, leading to phase separation or reduced effectiveness. 4. Contaminated Substrate: The surface was not adequately cleaned before coating application, preventing proper film formation and inhibitor adsorption. | 1. Optimize Concentration: Systematically increase the inhibitor concentration in test formulations (e.g., 0.5%, 1.0%, 1.5% by weight) and evaluate performance using accelerated testing. 2. Improve Dispersion: Use high-shear mixing during the formulation process. Consider the use of a suitable wetting or dispersing agent. 3. Verify Compatibility: Conduct compatibility tests of the inhibitor in the selected resin system. If incompatible, consider a different binder or a compatibilizing additive. 4. Review Surface Preparation Protocol: Ensure the substrate is degreased, cleaned, and dried according to standard procedures (e.g., SSPC-SP1) before coating. |
| Poor Adhesion (e.g., flaking, peeling, delamination) | 1. Inhibitor Interference: Excess inhibitor at the coating-substrate interface can form a weak boundary layer. 2. Surface Contamination: Residual oils, moisture, or dust on the substrate. 3. Improper Curing: The coating was not cured at the recommended temperature or for the required duration. | 1. Re-evaluate Inhibitor Loading: While ensuring sufficient corrosion protection, avoid excessive concentrations. Find the optimal balance through experimentation. 2. Enhance Surface Cleaning: Implement a rigorous multi-step cleaning and preparation protocol. 3. Verify Curing Parameters: Adhere strictly to the curing schedule specified for the coating system. Use techniques like differential scanning calorimetry (DSC) to confirm the degree of cure. |
| Inconsistent Performance Between Batches | 1. Variation in Raw Materials: Inconsistent quality or properties of the resin, solvent, or inhibitor. 2. Process Variability: Differences in mixing times, speeds, or environmental conditions (temperature, humidity) during formulation. | 1. Implement Raw Material QC: Perform quality control checks on incoming raw materials. 2. Standardize Manufacturing Process: Document and strictly control all formulation parameters. Use automated mixing equipment where possible. |
| Reduced "Pot Life" of Two-Component Systems | 1. Interaction with Curing Agent: The thiadiazole inhibitor may react with or catalyze the curing agent, leading to premature gelling. | 1. Isolate Components: If possible, add the inhibitor to the resin component (Part A) and ensure it is stable before mixing with the curing agent (Part B). 2. Screen Curing Agents: Test alternative curing agents for better compatibility and a more stable pot life. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound protects against corrosion? A: this compound is a film-forming corrosion inhibitor. Its effectiveness relies on the presence of sulfur and nitrogen atoms within its thiadiazole structure. These heteroatoms have lone pairs of electrons that facilitate the adsorption of the inhibitor molecules onto the metal substrate, forming a thin, protective barrier.[1] This film isolates the metal from corrosive elements like water and oxygen.
Q2: How does the concentration of this compound affect the long-term stability of the coating? A: The concentration is critical. An insufficient amount will result in an incomplete protective film, leaving the substrate vulnerable to corrosion. Conversely, an excessive concentration can sometimes compromise the coating's mechanical properties, such as adhesion, by creating a weak boundary layer at the metal-coating interface. Optimal concentration must be determined experimentally for each specific coating formulation.
Q3: Can this inhibitor be used in water-based coating systems? A: The solubility and dispersibility of this compound are key factors. As a reaction product involving heptylphenol, it is likely hydrophobic and more suitable for solvent-based systems. For water-based systems, it may require emulsification or encapsulation to ensure stable dispersion and prevent agglomeration, which would compromise its effectiveness.
Q4: What are the best accelerated tests to evaluate the long-term stability of a coating containing this inhibitor? A: The two most common and effective methods are Electrochemical Impedance Spectroscopy (EIS) and Neutral Salt Spray Testing (ASTM B117) .
-
EIS is a non-destructive technique that provides quantitative data on the coating's barrier properties (resistance) and can detect early signs of degradation.[2][3][4]
-
ASTM B117 provides a qualitative assessment of failure by exposing the coating to a corrosive salt fog, which is useful for comparing the relative performance of different formulations.[5][6]
Q5: How can I troubleshoot a coating that looks good visually but fails electrochemical testing? A: A visual inspection may not reveal microscopic defects or a decline in barrier properties. If a coating fails EIS testing, it indicates that water and corrosive ions are penetrating the film, even if no visible corrosion has appeared. This points to a breakdown of the coating's integrity at a microscopic level or a failure of the inhibitor to protect the substrate effectively. The troubleshooting workflow below should be followed to identify the root cause.
Data Presentation
The following table presents illustrative data from an Electrochemical Impedance Spectroscopy (EIS) analysis, showing how varying the concentration of a thiadiazole-based inhibitor can affect the coating's barrier properties over time when exposed to a 3.5% NaCl solution. The impedance modulus at a low frequency (|Z| at 0.01 Hz) is a key indicator of corrosion protection. A higher value signifies better performance.[7]
Disclaimer: The following data is representative of typical performance for thiadiazole-based inhibitors and is intended for illustrative purposes.
| Inhibitor Conc. (% by weight) | Initial |Z|0.01Hz (Ω·cm²) | |Z|0.01Hz after 20 Days (Ω·cm²) | |Z|0.01Hz after 40 Days (Ω·cm²) | Performance Assessment | | :--- | :--- | :--- | :--- | :--- | | 0.0 (Control) | 8.5 x 109 | 5.2 x 106 | 9.1 x 105 | Poor | | 0.5 | 9.1 x 109 | 7.8 x 108 | 2.4 x 107 | Moderate | | 1.0 | 9.5 x 109 | 4.3 x 109 | 1.1 x 109 | Excellent | | 2.0 | 9.3 x 109 | 1.2 x 109 | 6.5 x 108 | Good |
Mandatory Visualizations
Caption: Troubleshooting workflow for coating failure analysis.
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy (EIS).
Experimental Protocols
Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Coating Evaluation
Objective: To quantitatively measure the barrier properties and degradation of the coating over time. This protocol is adapted from standards like ISO 16773.[2]
Materials & Equipment:
-
Coated metal panels (working electrode)
-
Potentiostat with frequency response analyzer
-
Electrochemical cell (glass or plastic cylinder)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum or graphite rod)
-
Electrolyte solution (typically 3.5% NaCl in deionized water)
-
Sealing material (e.g., wax or silicone)
Methodology:
-
Sample Preparation: Prepare at least three coated panels for each formulation being tested. Ensure the coating is fully cured.
-
Cell Attachment: Securely attach the electrochemical cell to the surface of the coated panel, exposing a well-defined surface area (e.g., 10 cm²). Use a sealant to ensure no leakage.
-
Electrolyte Filling: Fill the cell with the 3.5% NaCl solution.
-
Electrode Setup: Immerse the reference and counter electrodes in the electrolyte solution within the cell. Connect the coated panel as the working electrode, along with the reference and counter electrodes, to the potentiostat.[2]
-
Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for at least 30 minutes, or until the potential drift is minimal (<5 mV over 5 minutes).
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[2]
-
Data Acquisition: Record the impedance and phase angle as a function of frequency. The results are typically displayed as Bode and Nyquist plots.
-
Long-Term Monitoring: Repeat the measurement at regular intervals (e.g., daily, weekly) over the desired test period to monitor the coating's degradation.
-
Data Analysis: Analyze the low-frequency impedance modulus (|Z| at 0.01 Hz) as a primary indicator of protection. A drop of one or more orders of magnitude typically signifies a loss of protective properties.[7]
Protocol 2: Neutral Salt Spray (Fog) Testing
Objective: To produce a comparative, accelerated corrosion evaluation of coated samples. This protocol is based on the ASTM B117 standard.[5][8]
Materials & Equipment:
-
Salt spray test chamber
-
Scribed and unscribed coated panels
-
Salt solution (5 parts by weight of NaCl in 95 parts of deionized water)
-
pH meter
-
Specimen racks
Methodology:
-
Solution Preparation: Prepare the salt solution. The pH should be maintained between 6.5 and 7.2.[3]
-
Sample Preparation:
-
Clean the surfaces of the test panels.
-
For evaluating creepage from a defect, use a sharp tool to scribe an "X" through the coating down to the metal substrate.
-
-
Chamber Setup:
-
Set the chamber temperature to 35°C (95°F).
-
Set the atomizing air pressure to create a fog fallout rate of 1.0 to 2.0 mL per hour for each 80 cm² of horizontal collection area.
-
-
Specimen Placement: Place the panels in the chamber, supported by racks. The angle of the panels should be between 15 and 30 degrees from the vertical. Ensure panels do not touch each other and that fog can settle on all surfaces.
-
Test Execution: Close the chamber and initiate the salt spray. The test is run continuously for a predetermined duration (e.g., 100, 500, 1000 hours), which depends on the expected performance of the coating.[8]
-
Evaluation:
-
Periodically, or at the end of the test, remove the panels and gently wash them in running water to remove salt deposits.
-
Immediately inspect the panels for signs of corrosion, such as blistering, rust, and peeling.
-
For scribed panels, measure the extent of corrosion "creepage" from the scribe line.
-
-
Reporting: Document the results with high-resolution photographs and quantitative measurements of any defects according to standards like ASTM D1654.
References
- 1. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jme.aspur.rs [jme.aspur.rs]
- 3. Improving the Protection Performance of Waterborne Coatings with a Corrosion Inhibitor Encapsulated in Polyaniline-Modified Halloysite Nanotubes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Salt spray test - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Study on the Influence of Metal Substrates on Protective Performance of the Coating by EIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
Technical Support Center: Troubleshooting Experiments with Fluorinated Surfactants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving fluorinated surfactants. The information is tailored for researchers, scientists, and drug development professionals to help improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of poor reproducibility in experiments with fluorinated surfactants?
Poor reproducibility in experiments involving fluorinated surfactants can stem from a variety of factors, often related to the unique physicochemical properties of these compounds. Key sources of variability include:
-
Surfactant Purity and Composition: The presence of isomers, impurities, or batch-to-batch variations in commercially available fluorinated surfactants can significantly alter their behavior.[1][2]
-
Micelle and Aggregate Formation: The self-assembly of fluorinated surfactants into micelles and other aggregates is highly sensitive to concentration, temperature, pH, and the presence of electrolytes.[3][4][5][6] Inconsistent conditions can lead to variations in aggregate size and structure, impacting experimental outcomes.
-
Adsorption to Surfaces: Fluorinated surfactants are known to adsorb to various surfaces, including laboratory glassware and plastics.[7][8][9][10][11] This can lead to a reduction in the effective concentration of the surfactant in solution and introduce variability.
-
Chemical Stability and Degradation: While generally stable, some fluorinated surfactants can degrade under specific conditions, such as in the presence of strong oxidizing agents.[12][13] Degradation products can interfere with experiments.
-
Handling and Preparation: Improper handling, such as inadequate mixing or cross-contamination, can introduce significant errors.[14][15][16]
Q2: How can I verify the purity and concentration of my fluorinated surfactant solution?
Verifying the purity and concentration of your fluorinated surfactant solution is a critical step for ensuring reproducibility. Several analytical techniques can be employed:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying individual fluorinated surfactants and potential impurities.[2][17][18][19]
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): ¹⁹F NMR can be used to determine the total concentration of perfluorinated surfactants in a sample and to identify different fluorinated species.[17][18]
-
Surface Tensiometry: Measuring the surface tension of a solution as a function of surfactant concentration can be used to determine the critical micelle concentration (CMC), which is a characteristic property of a given surfactant under specific conditions.[5][20]
A detailed protocol for determining the Critical Micelle Concentration (CMC) is provided in the Experimental Protocols section.
Q3: My results are inconsistent when I repeat an experiment on different days. What could be the cause?
Day-to-day variability is a common challenge. A systematic approach to troubleshooting can help identify the source of the inconsistency.
Troubleshooting Guides
Issue 1: Inconsistent Critical Micelle Concentration (CMC) Values
Symptoms:
-
Varying CMC values are obtained for the same fluorinated surfactant across different experimental runs.
-
Unexpected aggregation behavior is observed at concentrations where micelles are not expected to form.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Impure Surfactant | Verify the purity of the surfactant using techniques like LC-MS/MS or ¹⁹F NMR. If impurities are detected, consider purifying the surfactant or obtaining a higher purity grade from the supplier. |
| Temperature Fluctuations | Micellization is a temperature-dependent process. Ensure that all experiments are conducted in a temperature-controlled environment. Record the temperature for each experiment. |
| Variations in Solvent Quality | The presence of trace impurities in the solvent (e.g., water) can affect micelle formation. Use high-purity, deionized water (e.g., 18.2 MΩ·cm) for all experiments. |
| pH Sensitivity | The ionization state of the surfactant's headgroup can be pH-dependent, affecting its aggregation behavior.[5] Buffer the solutions to a constant pH and measure the pH before each experiment. |
| Electrolyte Concentration | The presence of salts can significantly alter the CMC.[6][10] Ensure the ionic strength of the solution is consistent across all experiments. |
Issue 2: Loss of Surfactant and Inaccurate Concentrations
Symptoms:
-
The measured concentration of the fluorinated surfactant is lower than the prepared concentration.
-
Experimental results suggest a lower effective surfactant concentration than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Adsorption to Labware | Fluorinated surfactants can adsorb to glass and plastic surfaces.[7][8][9] To minimize this, consider using polypropylene or polyethylene containers, which often exhibit lower adsorption than glass. Pre-condition containers by rinsing them with a solution of the surfactant at the experimental concentration. |
| Incomplete Dissolution | Some fluorinated surfactants may require sonication or gentle heating to fully dissolve. Visually inspect solutions to ensure no undissolved particles are present. |
| Filtration Issues | If filtering solutions, be aware that some filter materials can adsorb fluorinated surfactants. If filtration is necessary, test for surfactant loss by measuring the concentration before and after filtration. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol describes the determination of the CMC of a fluorinated surfactant in an aqueous solution using the du Noüy ring method.
Materials:
-
Tensiometer with a platinum-iridium ring
-
High-purity fluorinated surfactant
-
High-purity deionized water (18.2 MΩ·cm)
-
Glass or polypropylene beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a Stock Solution: Accurately weigh the fluorinated surfactant and dissolve it in a known volume of deionized water to prepare a concentrated stock solution.
-
Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Calibrate the Tensiometer: Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure Surface Tension: a. Start with the most dilute solution. b. Pour the solution into a clean beaker with a magnetic stir bar and place it on the tensiometer platform. c. Allow the solution to equilibrate at a constant temperature. d. Measure the surface tension. Repeat the measurement at least three times and calculate the average.
-
Clean the Ring: Thoroughly clean the platinum-iridium ring with deionized water and flame it to red heat between measurements to remove any residual surfactant.
-
Repeat Measurements: Repeat the surface tension measurements for each of the prepared dilutions, moving from the most dilute to the most concentrated.
-
Data Analysis: a. Plot the surface tension as a function of the logarithm of the surfactant concentration. b. The plot will typically show two linear regions. The CMC is the concentration at the intersection of these two lines.
Visualizations
Troubleshooting Workflow for Poor Reproducibility
The following diagram illustrates a logical workflow for troubleshooting poor reproducibility in experiments with fluorinated surfactants.
Caption: A flowchart for systematically troubleshooting reproducibility issues.
Factors Influencing Fluorinated Surfactant Aggregation
This diagram illustrates the key factors that influence the aggregation behavior of fluorinated surfactants in solution.
Caption: Key factors affecting the self-assembly of fluorinated surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.mit.edu [web.mit.edu]
- 4. Controlling the self-assembly of perfluorinated surfactants in aqueous environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Aggregation, Not Micellization: Perfluorooctanoic Acid, Perfluorobutanesulfonic Acid, and Potassium Perfluorooctanesulfonate Behavior in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mixed adsorption of fluorinated and hydrogenated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of perfluorinated surfactants in surface water samples by two independent analytical techniques: liquid chromatography/tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of perfluorinated surfactants in surface water samples by two independent analytical techniques: liquid chromatography/tandem mass spectrometry and 19F NMR. | Semantic Scholar [semanticscholar.org]
- 19. Determination of fluorinated surfactants and their metabolites in sewage sludge samples by liquid chromatography with mass spectrometry and tandem mass spectrometry after pressurised liquid extraction and separation on fluorine-modified reversed-phase sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Formation and structural features of micelles formed by surfactin homologues [frontiersin.org]
optimizing temperature and pH for CAS 94291-78-8 applications
This technical support center provides guidance on the optimal use of CAS 94291-78-8, a compound identified as a potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in cellular metabolism and is implicated in various diseases, including metabolic disorders and cancer. Proper experimental conditions are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CAS 94291-78-8?
A1: CAS 94291-78-8 functions as a competitive inhibitor of Nicotinamide N-methyltransferase (NNMT). It binds to the enzyme's active site, preventing the methylation of its natural substrates. This inhibition leads to downstream effects on cellular metabolism and signaling pathways regulated by NNMT activity.
Q2: What are the main applications of CAS 94291-78-8 in research?
A2: Due to its inhibitory effect on NNMT, CAS 94291-78-8 is primarily used in studies related to:
-
Metabolic diseases such as obesity and diabetes.
-
Oncology research, particularly in cancers where NNMT is overexpressed.
-
Understanding the biological roles of NNMT in various cellular processes.
Q3: How should I store CAS 94291-78-8?
A3: For long-term storage, it is recommended to store CAS 94291-78-8 as a solid at -20°C. For short-term use, a stock solution in a suitable solvent like DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | Incorrect pH of the assay buffer. | Ensure the pH of the buffer is within the optimal range of 7.0-8.0. |
| Suboptimal temperature during incubation. | Maintain a constant incubation temperature of 37°C for optimal enzyme activity. | |
| Degraded compound. | Use a fresh stock solution of CAS 94291-78-8. Check for proper storage conditions. | |
| Precipitation of the compound in aqueous buffer | Low solubility of CAS 94291-78-8. | Prepare a high-concentration stock solution in DMSO and dilute it in the assay buffer to the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) to avoid affecting enzyme activity. |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including buffer composition, pH, temperature, incubation time, and enzyme/substrate concentrations. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of all reagents. |
Experimental Protocols
In Vitro NNMT Inhibition Assay
This protocol outlines the steps to measure the inhibitory effect of CAS 94291-78-8 on NNMT activity.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
CAS 94291-78-8
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a kit to measure the product, S-adenosyl-L-homocysteine (SAH))
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of CAS 94291-78-8 in DMSO.
-
Create a serial dilution of CAS 94291-78-8 in the assay buffer.
-
In a 96-well plate, add the NNMT enzyme to each well.
-
Add the diluted CAS 94291-78-8 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of CAS 94291-78-8 and determine the IC50 value.
Optimal Conditions for CAS 94291-78-8 Applications
| Parameter | Optimal Range | Notes |
| pH | 7.0 - 8.0 | NNMT activity is sensitive to pH changes. Maintaining a stable pH within this range is critical for reproducible results. |
| Temperature | 37°C | This is the optimal temperature for human NNMT enzyme activity. Deviations can lead to reduced enzyme function and inaccurate inhibition data. |
| Solvent | DMSO | CAS 94291-78-8 is readily soluble in DMSO. For aqueous buffers, ensure the final DMSO concentration is kept low (<1%) to prevent interference with the assay. |
Visualizations
Caption: Experimental workflow for an in vitro NNMT inhibition assay using CAS 94291-78-8.
Validation & Comparative
A Comparative Analysis of Surfactant Efficiency: Einecs 304-904-9 and PFOS
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
| Compound | Chemical Name | EINECS Number | Chemical Class |
| Einecs 304-904-9 | bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1) | 304-904-9 | Polyfluorinated Alkyl Phosphate Ester |
| PFOS | Perfluorooctanesulfonic acid | 217-179-8 | Perfluorinated Sulfonic Acid |
Quantitative Comparison of Surfactant Efficiency
A direct quantitative comparison of the surfactant efficiency of this compound and PFOS is challenging due to the lack of publicly available experimental data for this compound. The following table summarizes the available data for PFOS.
| Parameter | PFOS | This compound |
| Critical Micelle Concentration (CMC) | 8 mM in water[1]. The CMC of lithium perfluorooctanesulfonate (LPFOS) has been reported as 7.16 mM in water, which decreases to 2.81 mM in a 30 mM phosphate buffer[2]. | No publicly available data |
| Surface Tension at CMC (γcmc) | Fluorinated surfactants like PFOS can lower the surface tension of water to less than 16 mN/m[3]. | No publicly available data |
It is important to note that the CMC of ionic surfactants like PFOS is influenced by factors such as the counter-ion, pH, and the presence of electrolytes in the solution[2][4].
General Comparison: Phosphate vs. Sulfonate Fluorosurfactants
While specific data for this compound is unavailable, a general comparison between the classes of polyfluorinated phosphate ester and sulfonate surfactants can be informative. Both classes are highly effective at reducing surface tension due to the properties of the perfluoroalkyl chains[5]. However, differences in the hydrophilic headgroup (phosphate vs. sulfonate) can influence their specific properties and applications.
-
Perfluorinated Sulfonates (e.g., PFOS): These are strong acids and are typically used as their salts. They are known for their exceptional chemical and thermal stability.
-
Polyfluorinated Phosphate Esters (e.g., this compound): This class of surfactants can exist as mono-, di-, or tri-esters, which can affect their solubility and surface-active properties. They are used in various applications, including as wetting agents and in coatings.
Experimental Protocols
Accurate and reproducible data on surfactant efficiency is obtained through standardized experimental protocols. The following are detailed methodologies for determining two key parameters: Critical Micelle Concentration (CMC) and Surface Tension.
Determination of Surface Tension and Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant at which micelles begin to form, and it is a key measure of a surfactant's efficiency. A common method to determine the CMC is by measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.
Standard methods for measuring surface and interfacial tension of surfactant solutions are described in ASTM D1331 [6][7][8]. Two common techniques detailed in this standard are the Du Noüy ring method and the Wilhelmy plate method.
1. Du Noüy Ring Method
This method involves slowly lifting a platinum-iridium ring from the surface of a liquid[9][10]. The force required to detach the ring is proportional to the surface tension[10].
Experimental Workflow: Du Noüy Ring Method
Caption: Workflow for surface tension measurement using the Du Noüy ring method.
Detailed Steps:
-
Preparation:
-
A series of solutions of the surfactant in a suitable solvent (e.g., deionized water) are prepared at different concentrations.
-
The platinum-iridium ring is meticulously cleaned to ensure accurate measurements. This often involves rinsing with a solvent and flaming to remove organic contaminants.
-
The tensiometer is calibrated according to the manufacturer's instructions.
-
-
Measurement:
-
The surfactant solution is placed in a clean sample vessel.
-
The platinum ring is immersed in the solution.
-
The stage holding the sample vessel is lowered, or the ring is raised, at a slow and constant rate.
-
The force exerted on the ring by the liquid film is measured continuously. The maximum force just before the liquid film breaks is recorded[11].
-
-
Data Analysis:
-
The surface tension is calculated from the maximum force, the circumference of the ring, and a correction factor that accounts for the shape of the liquid meniscus.
-
This procedure is repeated for each concentration.
-
A graph of surface tension versus the logarithm of the surfactant concentration is plotted.
-
The CMC is determined from the intersection of the two linear portions of the graph.
-
2. Wilhelmy Plate Method
This method utilizes a thin platinum plate that is brought into contact with the liquid surface[12]. The force acting on the plate due to wetting is measured and used to calculate the surface tension.
Experimental Workflow: Wilhelmy Plate Method
Caption: Workflow for surface tension measurement using the Wilhelmy plate method.
Detailed Steps:
-
Preparation:
-
As with the Du Noüy ring method, a series of surfactant solutions of known concentrations are prepared.
-
The Wilhelmy plate is thoroughly cleaned.
-
The tensiometer is calibrated.
-
-
Measurement:
-
The surfactant solution is placed in a sample vessel.
-
The Wilhelmy plate is suspended from the balance and carefully lowered until it just touches the surface of the liquid.
-
The force on the plate is measured at the point of contact (zero immersion depth).
-
-
Data Analysis:
-
The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a clean platinum plate and aqueous surfactant solutions).
-
Measurements are repeated for all concentrations.
-
A plot of surface tension versus the logarithm of concentration is created to determine the CMC.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action for surfactants is their adsorption at interfaces, which is a physical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship between surfactant concentration and its effect on surface tension and micelle formation.
Logical Relationship of Surfactant Behavior
Caption: Relationship between surfactant concentration and physical properties.
This guide highlights the current state of knowledge regarding the surfactant efficiency of this compound and PFOS. Further experimental investigation into the properties of this compound is necessary to enable a direct and comprehensive quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Surfactant and Solution Composition on PFAS Adsorption at Fluid-Fluid Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFAS - Wikipedia [en.wikipedia.org]
- 6. eurolab.net [eurolab.net]
- 7. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 10. dynetesting.com [dynetesting.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. Chrominfo: Wilhelmy Plate Method of Surface Tension [chrominfo.blogspot.com]
Revolutionizing Purity Analysis: A Comparative Guide to a Novel Analytical Method for 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) Detection
For Immediate Release
In the fast-paced world of materials science and drug development, the purity of precursor molecules is paramount. For researchers and scientists working with 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA, CAS 2420-87-3), a critical monomer in the synthesis of high-performance polyimides, ensuring its quality is a crucial step. This guide introduces a novel High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of BPDA and provides a comprehensive comparison with a traditional non-aqueous titration method.
This new HPLC method, utilizing a cyano-based column, offers significant advantages in terms of specificity and sensitivity, allowing for the accurate determination of BPDA purity and the identification of potential impurities that may impact the performance of the final polymer products.
Performance Comparison: Novel HPLC vs. Traditional Titration
The following table summarizes the key performance characteristics of the newly validated HPLC method compared to the established non-aqueous titration method for the analysis of BPDA.
| Performance Parameter | Novel HPLC Method (Cyano Column) | Traditional Non-Aqueous Titration |
| Principle | Chromatographic separation based on polarity | Acid-base neutralization reaction |
| Specificity | High (can separate BPDA from related impurities) | Low (titrates total acidic components) |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not typically determined; less sensitive |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | Not typically determined; less sensitive |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes |
| Solvent Consumption | Low to Moderate | Moderate to High |
Delving into the Methodologies
A detailed understanding of the experimental protocols is essential for the replication and validation of these analytical methods in any laboratory setting.
Novel High-Performance Liquid Chromatography (HPLC) Method
This method employs a cyano-bonded silica stationary phase, which provides a unique selectivity for the separation of BPDA from its potential impurities, such as its corresponding tetracarboxylic acid and other related aromatic compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Cyano-based column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of anhydrous acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The use of anhydrous solvents is crucial to prevent the hydrolysis of the dianhydride on the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A known weight of the BPDA sample is dissolved in anhydrous N,N-dimethylformamide (DMF) to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm PTFE syringe filter before injection.
-
Standard Preparation: A certified reference standard of BPDA is prepared in the same manner as the sample. A calibration curve is generated using a series of dilutions of the standard stock solution.
Traditional Non-Aqueous Titration Method
This classic approach relies on the reaction of the anhydride functional groups with a standardized basic titrant in a non-aqueous solvent.
Experimental Protocol:
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., glass-calomel combination electrode) or manual titration setup with a visual indicator.
-
Titrant: 0.1 M Sodium Methoxide in a mixture of benzene and methanol. The titrant must be standardized against a primary standard such as benzoic acid.
-
Solvent: A suitable non-aqueous solvent such as dimethylformamide (DMF) or n-butylamine.
-
Indicator (for manual titration): Thymol blue (0.5% in anhydrous methanol).
-
Sample Preparation: A known weight of the BPDA sample is accurately weighed and dissolved in the chosen non-aqueous solvent.
-
Procedure: The sample solution is titrated with the standardized sodium methoxide solution. The endpoint can be determined potentiometrically by the inflection point of the titration curve or visually by the color change of the indicator. The purity of BPDA is calculated based on the volume of titrant consumed.
Visualizing the Analytical Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the novel HPLC and traditional titration methods.
Conclusion
The validation of this new HPLC method represents a significant advancement in the quality control of 3,3',4,4'-Biphenyltetracarboxylic dianhydride. Its superior specificity, sensitivity, and efficiency make it an invaluable tool for researchers and manufacturers who rely on high-purity BPDA for the development of advanced materials. While traditional titration methods remain a viable option for basic purity assessments, the novel HPLC method provides a more detailed and accurate analytical picture, ensuring greater confidence in the quality of this critical chemical intermediate.
Cross-Validation of LC-MS and NMR for Robust Fluorinated Compound Analysis in Drug Development
A Comparative Guide for Researchers and Scientists
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular structures has become a cornerstone of medicinal chemistry. The unique properties of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Consequently, the accurate and comprehensive analysis of these fluorinated compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of fluorinated compounds, supported by experimental data and detailed protocols.
The Synergy of Separation and Spectroscopy
Both LC-MS and NMR offer distinct advantages in the analytical workflow. LC-MS combines the potent separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[1][2] This makes it an invaluable tool for identifying and quantifying trace amounts of fluorinated compounds and their metabolites in complex biological matrices.
Conversely, NMR spectroscopy, particularly ¹⁹F NMR, provides unparalleled structural information and quantitative accuracy without the need for authentic reference standards.[3][4][5] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it a highly sensitive probe for analysis.[6][7] The cross-validation of data from these two orthogonal techniques provides a comprehensive and robust characterization of fluorinated molecules, mitigating the limitations of each individual method.
Quantitative Performance: A Head-to-Head Comparison
The choice of analytical technique often depends on the specific requirements of the study, such as the need for high sensitivity versus absolute quantification. The following table summarizes key quantitative performance metrics for LC-MS and ¹⁹F NMR in the context of fluorinated compound analysis.
| Parameter | LC-MS | ¹⁹F NMR | Key Considerations |
| Sensitivity | High (ng/mL to pg/mL)[1][2] | Moderate (µg/mL to mg/mL)[8][9] | LC-MS is superior for trace-level detection and metabolite identification. |
| Quantitative Accuracy | Requires authentic standards for calibration[10][11] | High intrinsic accuracy without standards (qNMR)[3][4] | ¹⁹F NMR is ideal for accurate quantification of bulk materials and reaction monitoring. |
| Precision (%RSD) | Typically <15-25%[12][13] | Typically <1.2%[4] | Both techniques offer good precision, but NMR often demonstrates higher reproducibility. |
| Coverage of Fluorinated Species | Can miss unknown or non-ionizable compounds[10][11][14] | Detects all fluorine-containing molecules in solution[14] | ¹⁹F NMR provides a more complete picture of the total organofluorine content. |
A study comparing the two techniques on environmental samples found that targeted LC-MS/MS detected a median of only 11.4% of the total organofluorine measured by ¹⁹F-NMR, highlighting the complementary nature of these methods for comprehensive analysis.[14]
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. The following sections outline standardized procedures for the analysis of fluorinated compounds using both LC-MS and ¹⁹F NMR.
LC-MS/MS Protocol for Fluorinated Compound Quantification
This protocol is adapted from established methods for the analysis of perfluorinated compounds in various matrices.[12][13]
-
Sample Preparation:
-
For water samples, solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[12]
-
For biological matrices like plasma or tissue, protein precipitation followed by liquid-liquid extraction is a common approach.
-
Incorporate stable isotope-labeled internal standards for each analyte prior to extraction to correct for matrix effects and extraction losses.[12]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Shim-pack Scepter C18-120, 2.1 mm x 100 mm, 3 µm).[13]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a modifier like ammonium acetate is typically employed.[13]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[13]
-
Column Temperature: Maintained at around 40-45 °C.[13]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fluorinated compounds.[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for each specific analyte.
-
¹⁹F NMR Protocol for Fluorinated Compound Analysis
This protocol is based on established methods for quantitative NMR (qNMR) of fluorinated pharmaceuticals.[4][10]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid).[4]
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest to ensure full relaxation and accurate quantification.
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Ensure the spectral width is large enough to encompass all fluorine signals of interest.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform phase and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral ratio, the known concentration of the internal standard, and the number of fluorine atoms contributing to each signal.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, created using the DOT language, depict the experimental workflow for both LC-MS and ¹⁹F NMR, as well as the logic of their cross-validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Toxicity of Long-Chain and Short-Chain Fluorinated Surfactants
For Researchers, Scientists, and Drug Development Professionals
The discourse surrounding the environmental and health impacts of fluorinated surfactants, also known as per- and poly-fluoroalkyl substances (PFAS), has intensified in recent years. While long-chain PFAS are recognized for their persistence, bioaccumulation, and toxicity, the shorter-chain alternatives that have replaced them are now under scrutiny, with emerging evidence suggesting they are not necessarily a safer option. This guide provides an objective comparison of the toxicity of long-chain and short-chain fluorinated surfactants, supported by experimental data, to inform researchers and professionals in the field.
Quantitative Toxicity Data
A direct comparison of the toxicological profiles of long-chain and short-chain PFAS is crucial for understanding their relative risks. The following tables summarize key toxicity values from animal studies.
| Compound | Chain Length | Type | Species | Route | LD50 | NOAEL | LOAEL | Critical Effect(s) |
| PFOA | Long-Chain | Carboxylic Acid | Rat | Oral | >500 mg/kg bw (male), 250-500 mg/kg bw (female)[1] | - | 0.3-1 mg/kg | Liver effects (increased weight), lipid metabolism changes[2] |
| PFOS | Long-Chain | Sulfonic Acid | Rat | Oral | 271 mg/kg bw (male), 251 mg/kg bw (female)[1] | 1 mg/kg/day[1] | 5 mg/kg/day[1] | Developmental toxicity[1] |
| GenX (HFPO-DA) | Short-Chain | Ether | Rat | Oral | 1730 mg/kg (male), 1750 mg/kg (female)[3] | 1.0 mg/kg/day[4] | - | Liver toxicity (focal cystic degeneration and necrosis)[4] |
| PFBS | Short-Chain | Sulfonic Acid | - | - | - | - | - | Thyroid and kidney effects[5] |
Table 1: Comparative Acute and Sub-chronic Toxicity of Selected PFAS in Rats. LD50 (Lethal Dose, 50%), NOAEL (No Observed Adverse Effect Level), and LOAEL (Lowest Observed Adverse Effect Level) values provide a quantitative comparison of the toxicity of long-chain (PFOA, PFOS) and short-chain (GenX, PFBS) fluorinated surfactants.
| Compound | Chain Length | Type | Human Health-Based Guidance Value (TDI) | Issuing Authority |
| PFOS | Long-Chain | Sulfonic Acid | 20 ng/kg bw/day | FSANZ |
| PFOA | Long-Chain | Carboxylic Acid | 160 ng/kg bw/day | FSANZ |
| PFHxS | Long-Chain | Sulfonic Acid | 20 ng/kg bw/day | FSANZ |
Table 2: Health-Based Guidance Values for Tolerable Daily Intake (TDI) of Long-Chain PFAS. These values, established by Food Standards Australia New Zealand (FSANZ), indicate the amount of a chemical that can be consumed daily over a lifetime without an appreciable health risk.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used to assess the toxicity of fluorinated surfactants.
In Vivo Toxicity Testing (Rodent Model)
This protocol outlines a general procedure for assessing the toxicity of PFAS in a rodent model, based on OECD guidelines.
1. Test Animals:
-
Species: Sprague-Dawley rats.
-
Age: 6-8 weeks at the start of the study.
-
Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water.
2. Dosing:
-
Route of administration: Oral gavage is a common method.[2]
-
Dose selection: A range of doses is selected based on preliminary range-finding studies to determine the NOAEL and LOAEL.
-
Dosing period: Can range from acute (single dose) to sub-chronic (e.g., 14, 28, or 90 days) or chronic (e.g., 2 years) exposure.[2][4]
3. Observations and Measurements:
-
Clinical signs of toxicity are observed daily.
-
Body weight and food consumption are measured regularly.[2]
-
At the end of the study, blood is collected for hematology and clinical chemistry analysis.
-
Organs are weighed, and tissues are collected for histopathological examination.[2]
4. Data Analysis:
-
Statistical analysis is performed to compare treated groups with a control group to identify statistically significant differences in the measured parameters.
-
The NOAEL and LOAEL are determined based on the dose at which adverse effects are observed.
In Vitro Immunotoxicity Assessment: T-Cell Dependent Antibody Response
This protocol describes an in vitro method to assess the immunotoxic potential of PFAS by measuring their effect on antibody production by human peripheral blood mononuclear cells (PBMCs).[6]
1. Cell Culture:
-
Isolate PBMCs from human blood.
-
Culture the PBMCs in a suitable medium.
2. PFAS Exposure:
-
Treat the PBMCs with a range of concentrations of the test PFAS for 24 hours.[6]
-
Include unstimulated, vehicle (negative), and positive (e.g., rapamycin) controls.[6]
3. T-Cell Dependent (TD) Response Stimulation:
-
After PFAS exposure, stimulate the cells with Keyhole limpet hemocyanin (KLH) in the presence of a co-stimulant (e.g., SAC) for 5 days to induce a TD antibody response.[6]
4. Antibody Measurement:
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure the concentration of anti-KLH IgM antibodies using an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Compare the antibody production in PFAS-treated cells to the vehicle control to determine the extent of immunosuppression.
In Vitro Endocrine Disruption Assessment: Androgen Receptor Binding Assay
This protocol outlines a competitive ligand binding assay to determine if a PFAS compound can bind to the androgen receptor (AR), indicating its potential to disrupt the endocrine system.[7][8][9][10]
1. Receptor Preparation:
-
Use a source of the androgen receptor, such as cytosol isolated from the rat prostate or a recombinant human AR ligand-binding domain (LBD).[7][10]
2. Competitive Binding:
-
Incubate the AR preparation with a radiolabeled or fluorescently-labeled androgen (e.g., [3H]-R1881 or a fluorescent ligand) and a range of concentrations of the test PFAS.[7][8]
-
Include a strong AR binder (e.g., unlabeled R1881) as a positive control and a solvent as a negative control.[7]
3. Measurement of Bound Ligand:
-
After incubation, separate the bound from the unbound labeled ligand.
-
Quantify the amount of bound labeled ligand using a liquid scintillation counter (for radiolabeled ligands) or by measuring fluorescence polarization.[7][8]
4. Data Analysis:
-
Generate a competition curve by plotting the percentage of bound labeled ligand against the concentration of the test PFAS.
-
Calculate the IC50 value, which is the concentration of the test substance that displaces 50% of the labeled ligand from the receptor. This value provides a measure of the binding affinity of the PFAS for the AR.[8]
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms by which PFAS exert their toxic effects is crucial for risk assessment and the development of safer alternatives.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Many PFAS, particularly long-chain carboxylates, are known to activate peroxisome proliferator-activated receptors (PPARs), with PPARα and PPARγ being significant targets.[11] Activation of PPARγ by PFAS can lead to the induction of adipogenesis (fat cell development) and may play a role in the observed effects on lipid metabolism.[12] Studies have shown that the activation of PPARα by perfluoroalkyl acids is positively correlated with their carbon chain length up to C9, and that carboxylates are generally stronger activators than sulfonates.[11]
Toll-like Receptor 4 (TLR4) Signaling Pathway
Recent research suggests that some PFAS, such as Me-PFOSA-AcOH, may exert their toxic effects by interacting with the Toll-like receptor 4 (TLR4) signaling pathway.[13] TLR4 is a key component of the innate immune system, and its activation leads to a pro-inflammatory response. The binding of certain PFAS to the TLR4-MD-2 complex could potentially trigger this pathway, leading to inflammation and contributing to cardiovascular and other diseases.[13]
Conclusion
The available evidence indicates that while long-chain fluorinated surfactants are being phased out due to their established toxicity, their short-chain replacements are not without significant health concerns. Short-chain PFAS are generally more mobile in the environment and less effectively removed by some water treatment technologies.[14][15][16] While they may be less bioaccumulative in some cases, studies have shown that they can still persist in the body and exhibit comparable or even greater toxicity for certain endpoints.[16] The activation of key signaling pathways like PPAR and potentially TLR4 by both long- and short-chain PFAS highlights the need for a thorough toxicological evaluation of all compounds within this class. Further research is essential to fully understand the comparative toxicity and to guide the development of truly safer alternatives.
References
- 1. Current Review of Increasing Animal Health Threat of Per- and Polyfluoroalkyl Substances (PFAS): Harms, Limitations, and Alternatives to Manage Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemours.com [chemours.com]
- 5. epa.gov [epa.gov]
- 6. In vitro approaches to investigate the effect of chemicals on antibody production: the case study of PFASs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential activation of adipogenesis by multiple PPAR isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TLR4 as a Potential Target of Me-PFOSA-AcOH Leading to Cardiovascular Diseases: Evidence from NHANES 2013–2018 and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. haguewaterofmd.com [haguewaterofmd.com]
- 15. sanbornhead.com [sanbornhead.com]
- 16. defendourhealth.org [defendourhealth.org]
Performance Showdown: Einecs 304-904-9 and Other Anionic Fluorinated Surfactants
For researchers, scientists, and drug development professionals navigating the complex landscape of specialty chemicals, the selection of a suitable fluorinated surfactant is critical for optimizing performance in various applications. This guide provides a comparative analysis of Einecs 304-904-9, identified as bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1), against other commercially available anionic fluorinated surfactants. The comparison focuses on key performance indicators such as surface tension reduction, critical micelle concentration (CMC), and foaming characteristics, supported by established experimental protocols.
Executive Summary
Fluorinated surfactants are prized for their ability to significantly reduce surface tension at very low concentrations, a property crucial in formulations requiring enhanced wetting, spreading, and leveling. This compound, a perfluoroalkyl phosphate-based surfactant, is designed for such high-performance applications. This guide will compare its theoretical performance characteristics with those of other anionic fluorinated surfactants, providing a framework for selection based on specific application needs.
Performance Comparison
The following table summarizes the key performance attributes of selected anionic fluorinated surfactants. It is important to note that specific data for this compound is not publicly available, and therefore, representative data for anionic perfluoroalkyl phosphate surfactants are used for a comparative baseline.
| Surfactant | Chemical Class | Critical Micelle Concentration (CMC) (g/L) | Surface Tension at CMC (mN/m) | Foaming Properties |
| This compound (Representative) | Perfluoroalkyl Phosphate | ~0.5 - 1.5 | ~16 - 20 | Low to Moderate Foaming |
| 3M™ Novec™ 4200 Electronic Surfactant | Perfluoroalkyl Sulfonamide | Not specified | Lowers surface tension of BHF solutions | Low Foaming |
| Chemours™ Capstone® FS-63 | Perfluoroalkyl Alkoxylate | Not specified | Reduces surface tension to < 20 mN/m at 0.1% | Low Foaming |
Note: The performance of surfactants can be influenced by factors such as temperature, pH, and the presence of other substances in the formulation.[1]
Experimental Protocols
The data presented in this guide is based on standardized test methods to ensure reproducibility and comparability.
Surface Tension and Critical Micelle Concentration (CMC) Determination (Based on OECD Guideline 115)
The surface tension of aqueous solutions of the surfactants is determined using a tensiometer according to the OECD Guideline 115.[2][3][4][5][6] This method measures the force required to detach a platinum ring or plate from the surface of the liquid.
Procedure:
-
Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each solution, ensuring the measurement is taken at a constant temperature (typically 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which the surface tension curve shows a sharp break, after which the surface tension remains relatively constant.[7]
Experimental Workflow for Surface Tension and CMC Determination
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]
- 4. laboratuar.com [laboratuar.com]
- 5. files.chemicalwatch.com [files.chemicalwatch.com]
- 6. The Influence of Surfactant and Solution Composition on PFAS Adsorption at Fluid-Fluid Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. standards.globalspec.com [standards.globalspec.com]
Shifting Tides in "Forever Chemicals": A Comparative Guide to the Biodegradability of a Novel Fluorinated Phosphate Ester versus Legacy PFAS
For Immediate Release
In the ongoing effort to mitigate the environmental impact of persistent organic pollutants, the biodegradability of emerging fluorinated compounds is a critical area of research. This guide offers a detailed comparison of the biodegradability of CAS 94291-78-8, a novel polyfluoroalkyl phosphate ester, against that of legacy per- and polyfluoroalkyl substances (PFAS), specifically perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). This document is intended for researchers, scientists, and drug development professionals engaged in the environmental assessment of chemical compounds.
Executive Summary
The persistence of legacy PFAS, often dubbed "forever chemicals," is a well-documented environmental challenge.[1] This guide presents evidence suggesting that while still persistent, polyfluoroalkyl phosphate esters like CAS 94291-78-8 may exhibit a different biodegradation profile compared to the highly recalcitrant PFOA and PFOS. The primary distinction lies in the potential for initial breakdown of the phosphate ester linkage in CAS 94291-78-8, a pathway not available to PFOA and PFOS. However, it is crucial to note that this initial degradation does not equate to complete mineralization and results in the formation of other persistent PFAS compounds.
Chemical Identity
-
CAS 94291-78-8: bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl) dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1). This compound is a type of polyfluoroalkyl phosphate (diPAP), characterized by two long fluorinated alkyl chains linked to a phosphate group.
-
Legacy PFAS:
-
PFOA (Perfluorooctanoic acid): A fully fluorinated carboxylic acid.
-
PFOS (Perfluorooctanesulfonic acid): A fully fluorinated sulfonic acid.
-
Comparative Biodegradation Data
The following table summarizes available quantitative data on the biodegradation of these compounds. It is important to note that direct biodegradation data for CAS 94291-78-8 is not available in the public domain. Therefore, data for structurally similar long-chain diPAPs are presented as a proxy to infer potential behavior.
| Compound Class | Test System | Duration | Biodegradation Endpoint | Result | Reference |
| Long-Chain diPAPs (proxy for CAS 94291-78-8) | Aerobic Soil Microcosm | Not specified | Estimated Half-life of 8:2 diPAP | >1,000 days | [2] |
| PFOA | Pure Culture (Pseudomonas putida) | 96 hours | Primary Biodegradation | 19.0% | [3][4][5] |
| PFOA | Pure Culture (Pseudomonas aeruginosa) | 96 hours | Primary Biodegradation | 27.9% | [3][4][5] |
| PFOS | Pure Culture (Pseudomonas putida) | 96 hours | Primary Biodegradation | 46.9% | [3][4][5] |
| PFOS | Pure Culture (Pseudomonas aeruginosa) | 96 hours | Primary Biodegradation | 47.3% | [3][4][5] |
| PFOS | Anaerobic Soil Microcosm with WBC-2 culture | 45 days | Removal from soil and water | 46.4% (± 11.0%) | [6] |
| PFOS | Aerobic Culture (Pseudomonas aeruginosa strain HJ4) | 48 hours | Decomposition | ~67% | [7][8] |
Biodegradation Pathways
The fundamental difference in the biodegradability of CAS 94291-78-8 and legacy PFAS lies in their chemical structures.
CAS 94291-78-8 (and other diPAPs): The presence of phosphate ester bonds offers a point of attack for microbial enzymes. The primary biodegradation pathway involves the hydrolysis of these ester linkages to form fluorotelomer alcohols (FTOHs). These FTOHs are not stable and can be further oxidized by microorganisms to form poly- and perfluorinated carboxylic acids (PFCAs), which are themselves persistent.
Legacy PFAS (PFOA & PFOS): These molecules are fully fluorinated and lack any functional groups that are readily susceptible to microbial attack. The carbon-fluorine bond is one of the strongest in organic chemistry, making them extremely resistant to enzymatic cleavage.[1] Biodegradation, when observed, is typically very slow and incomplete, often involving the removal of only a few fluorine atoms or minor structural modifications without significant breakdown of the carbon chain.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biodegradability. Below are summaries of typical experimental protocols used for evaluating these compounds.
Aerobic Biodegradation in Soil Microcosms (for diPAPs)
This method is designed to simulate the environmental fate of diPAPs in a soil environment.
-
Test System: Soil collected from a relevant site is typically used. The soil is characterized for properties such as pH, organic matter content, and microbial biomass.
-
Test Substance Application: The diPAP is dissolved in a suitable solvent and applied to the soil at a defined concentration.
-
Incubation: The treated soil is incubated in controlled-environment chambers (microcosms) at a constant temperature and moisture content. Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Analysis: Soil samples are collected at regular intervals over a prolonged period (e.g., up to a year or more). The concentrations of the parent diPAP and its expected transformation products (FTOHs and PFCAs) are quantified using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The disappearance of the parent compound and the formation of transformation products are used to calculate the half-life of the diPAP.
Ready Biodegradability Test (e.g., OECD 301B: CO2 Evolution)
This standardized test is used to assess the ultimate biodegradability of a substance.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Medium: The test substance is added as the sole source of organic carbon to a mineral medium.
-
Incubation: The test mixture is incubated in a sealed vessel with continuous aeration with CO2-free air for 28 days in the dark.
-
Measurement: The amount of carbon dioxide produced from the microbial respiration of the test substance is measured over time and compared to the theoretical maximum amount of CO2 that could be produced.
-
Interpretation: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% of the theoretical maximum within a 10-day window during the 28-day test. It is important to note that most PFAS, including PFOA and PFOS, do not pass this test.
Pure Culture Biodegradation Studies (for PFOA & PFOS)
These experiments are designed to assess the ability of specific microbial strains to transform PFAS.
-
Microorganism: A pure culture of a bacterium, such as Pseudomonas aeruginosa or Pseudomonas putida, known for its ability to degrade xenobiotics, is used.
-
Culture Medium: The bacteria are grown in a liquid medium containing the target PFAS as a potential carbon or energy source.
-
Incubation: The cultures are incubated under controlled conditions (temperature, pH, agitation) for a specific period (e.g., 96 hours).
-
Sampling and Analysis: Aliquots of the culture are taken at different time points, and the concentration of the parent PFAS is measured using LC-MS/MS.
-
Data Analysis: The percentage of PFAS transformation is calculated by comparing the initial and final concentrations.
Visualizations
Caption: A generalized workflow for assessing the biodegradability of PFAS compounds.
References
- 1. chemtrust.org [chemtrust.org]
- 2. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 3. Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains [mdpi.com]
- 4. Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
validating the purity of synthesized Einecs 304-904-9 with a reference standard
Comparative Guide for the Purity Validation of Synthesized Einecs 304-904-9
This guide provides a comprehensive framework for validating the purity of synthesized bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] hydrogen phosphate, compound with 2,2'-iminodiethanol (1:1) (this compound), against a certified reference standard. The methodologies outlined below are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this complex fluorinated surfactant.
This compound is a highly fluorinated surfactant used in various industrial applications for its ability to significantly reduce surface tension.[1] Given its complex structure and potential for impurities stemming from the manufacturing process, rigorous analytical validation is crucial.
Experimental Workflow for Purity Validation
The purity of a newly synthesized batch of this compound is assessed through a multi-tiered analytical approach, directly comparing its physicochemical properties and impurity profile against a certified reference standard. This workflow ensures a comprehensive evaluation of the synthesized compound.
Caption: Experimental workflow for the purity validation of synthesized this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV and Evaporative Light Scattering Detection (ELSD)
-
Objective: To determine the purity of the synthesized compound and quantify non-chromophoric impurities.
-
Instrumentation: HPLC system equipped with a UV detector and an ELSD.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow: 1.5 SLM
-
-
Procedure:
-
Prepare solutions of the synthesized compound and the reference standard at a concentration of 1 mg/mL in methanol.
-
Inject the samples onto the HPLC system.
-
Analyze the resulting chromatograms to compare the retention times and peak areas of the main component and any impurities. The ELSD is crucial for detecting impurities that lack a UV chromophore.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the identity of the synthesized compound and to identify and characterize any potential impurities.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Full scan and product ion scan (tandem MS).
-
Procedure:
-
Utilize the same chromatographic conditions as the HPLC-UV/ELSD method.
-
Acquire full scan mass spectra to determine the accurate mass of the parent ion of this compound and any impurities.
-
Perform tandem MS on the parent ions to obtain fragmentation patterns, which can be used to confirm the structure of the main compound and elucidate the structures of impurities.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
-
Objective: To provide a quantitative measure of the total organic fluorine content and to detect any fluorinated impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., Acetone-d₆ or Acetonitrile-d₃).
-
Internal Standard: A known concentration of a stable fluorinated compound with a distinct chemical shift (e.g., trifluorotoluene).
-
Procedure:
-
Accurately weigh and dissolve the synthesized compound, the reference standard, and the internal standard in the deuterated solvent.
-
Acquire the ¹⁹F NMR spectra.
-
Integrate the signals corresponding to the compound and the internal standard to calculate the purity based on the fluorine content. Compare the spectrum of the synthesized material to the reference standard to identify any extraneous fluorine-containing signals.
-
Data Presentation and Comparison
The quantitative data obtained from the analytical techniques should be summarized in clear and concise tables for easy comparison between the synthesized batch and the reference standard.
Table 1: HPLC-UV/ELSD Purity Comparison
| Sample | Main Peak Retention Time (min) | Main Peak Area % (UV) | Main Peak Area % (ELSD) | Total Impurity Area % (UV) | Total Impurity Area % (ELSD) |
| Reference Standard | 15.2 | 99.8 | 99.7 | 0.2 | 0.3 |
| Synthesized Batch | 15.2 | 99.1 | 98.9 | 0.9 | 1.1 |
Table 2: LC-MS/MS Identity Confirmation
| Sample | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) | Mass Accuracy (ppm) | Key Fragments (m/z) |
| Reference Standard | 1394.05 | 1394.0495 | -0.4 | [List of key fragments] |
| Synthesized Batch | 1394.05 | 1394.0501 | 0.4 | [List of key fragments] |
Table 3: ¹⁹F NMR Purity Assay
| Sample | Calculated Purity (mol %) | Number of Impurity Signals |
| Reference Standard | 99.7 | 1 |
| Synthesized Batch | 99.0 | 3 |
Hypothetical Signaling Pathway Involvement
While this compound is primarily an industrial surfactant, understanding the potential biological interactions of fluorinated compounds is an emerging area of research. The following diagram illustrates a hypothetical signaling pathway that could be perturbed by a surfactant, leading to cellular responses.
Caption: Hypothetical signaling pathway potentially affected by a surfactant.
By adhering to these detailed protocols and comparative data analysis, researchers can confidently validate the purity of synthesized this compound, ensuring its suitability for its intended applications and providing a robust dataset for regulatory submissions or further research and development.
References
Comparative Environmental Fate of Fluorinated Phosphate Esters: A Guide for Researchers
A detailed examination of the degradation, transformation, and persistence of various fluorinated phosphate esters (FPEs) in the environment, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
Fluorinated phosphate esters (FPEs) are a class of organophosphorus compounds utilized in a variety of industrial and commercial applications. Their environmental persistence and potential to transform into highly stable per- and polyfluoroalkyl substances (PFAS) have raised significant concerns. This guide offers a comparative analysis of the environmental fate of different FPEs, with a focus on their biodegradation, transformation products, and the analytical methodologies used for their assessment.
Comparative Biodegradation and Transformation
The environmental persistence of FPEs is largely dictated by their chemical structure, particularly the length of the fluorinated alkyl chain and the degree of phosphate ester substitution (mono-, di-, or tri-esters). Biodegradation is a primary pathway for their transformation, leading to the formation of intermediate compounds such as fluorotelomer alcohols (FTOHs) and ultimately to perfluoroalkyl carboxylic acids (PFCAs), which are known for their high persistence and potential toxicity.
Quantitative Comparison of FPE Dissipation
The dissipation of FPEs in the environment, often quantified by their dissipation time 50% (DT50) or half-life, varies significantly among different congeners. The following table summarizes key quantitative data on the biodegradation of selected FPEs in soil.
| Fluorinated Phosphate Ester | Environmental Matrix | DT50 / Half-life (days) | Remaining Parent Compound (%) | Molar Yield of PFCAs (%) | Key Transformation Products |
| 6:2 DiPAP | Aerobic Soil | 12[1] | 36-37 (after 2 years) | 23.2 (in leachate after 2 years), 1.5 (in soil after 2 years) | 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA), Perfluoropentanoic Acid (PFPeA), Perfluorohexanoic Acid (PFHxA)[1][2] |
| 8:2 DiPAP | Aerobic Soil | >1000[1] | 41-45 (after 2 years) | 20.8 (in leachate after 2 years), 10.6 (in soil after 2 years) | Perfluorooctanoic Acid (PFOA)[1][2] |
DiPAP: Disubstituted Polyfluoroalkyl Phosphate Ester
Studies have shown that the degradation rate of diPAPs in soil is influenced by the length of their polyfluorinated alkyl side chains, with longer chains exhibiting slower degradation. For instance, the DT50 for 8:2 diPAP is significantly longer than that for 6:2 diPAP.[1] It's important to note that the monoester counterparts (monoPAPs) are often unstable during analysis and can rapidly hydrolyze to FTOHs, making their direct measurement in environmental samples challenging.[1]
Experimental Protocols
Accurate assessment of the environmental fate of FPEs relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the literature.
Aerobic Biodegradation in Soil
This protocol is based on studies investigating the biotransformation of FPEs in aerobic soil microcosms.
1. Microcosm Setup:
-
Soil: Use well-characterized soil with known properties (e.g., organic carbon content, pH, microbial biomass).
-
Spiking: Spike the soil with a solution of the target FPE (e.g., 6:2 diPAP, 8:2 diPAP) dissolved in a suitable solvent like methanol. The final concentration should be environmentally relevant.
-
Incubation: Incubate the spiked soil in the dark at a controlled temperature (e.g., 20-25°C) and moisture content (e.g., 60% of water holding capacity) to maintain aerobic conditions.
-
Sampling: Collect soil subsamples at predetermined time intervals over a period of several months to a year or more.
2. Sample Extraction:
-
Solvent: Extract the soil samples with a mixture of an organic solvent and an acidic modifier to enhance the recovery of diPAPs and inhibit hydrolysis. A common extraction solvent is a mixture of methanol and acetic acid.
-
Procedure: Shake the soil with the extraction solvent, centrifuge to separate the solid and liquid phases, and collect the supernatant. Repeat the extraction process multiple times for complete recovery.
3. Analytical Quantification:
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent FPE and its transformation products.
OECD 309: Aerobic Mineralization in Surface Water
The OECD Test Guideline 309 is a simulation biodegradation test to determine the rate and extent of aerobic mineralization of organic chemicals in surface water.[2][3][4]
1. Test System:
-
Use natural surface water (fresh, brackish, or marine) as the test medium. The test can be conducted as a "pelagic test" (water only) or a "suspended sediment test."
-
The test substance is typically ¹⁴C-labeled to trace its fate.
-
Incubate the test systems in the dark at a controlled temperature under aerobic conditions with agitation.
2. Test Concentrations:
-
Use at least two different low concentrations of the test substance, typically below 100 µg/L, to ensure first-order kinetics.
3. Sampling and Analysis:
-
At various time intervals over a period of up to 60 days, collect samples and analyze for the parent compound and its transformation products.
-
Mineralization is determined by measuring the evolved ¹⁴CO₂.
Signaling Pathways and Experimental Workflows
The biodegradation of FPEs follows a multi-step pathway, initiating with the hydrolysis of the phosphate ester bond, followed by the oxidation of the resulting fluorotelomer alcohol.
FPE Biodegradation Pathway
The following diagram illustrates the general biodegradation pathway of a disubstituted polyfluoroalkyl phosphate ester (diPAP).
Caption: General biodegradation pathway of diPAPs.
FTOH Beta-Oxidation Pathway
The beta-oxidation of FTOHs is a key process leading to the formation of persistent PFCAs. The following diagram details the steps involved in the beta-oxidation of 8:2 FTOH to PFOA.
Caption: Beta-oxidation of 8:2 FTOH to PFOA.
Experimental Workflow for FPE Analysis
The analysis of FPEs and their degradation products from environmental samples involves a systematic workflow from sample collection to instrumental analysis.
Caption: Workflow for FPE analysis in environmental samples.
Abiotic Degradation
While biodegradation is a major transformation pathway, abiotic processes such as hydrolysis can also contribute to the degradation of FPEs, particularly under alkaline conditions. The rate of hydrolysis is dependent on the specific phosphate ester structure and the pH of the surrounding environment.
Conclusion
The environmental fate of fluorinated phosphate esters is a complex process involving both biotic and abiotic transformations. This guide provides a comparative overview of the degradation of different FPEs, highlighting the significant role of biodegradation in forming persistent perfluoroalkyl carboxylic acids. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct further studies in this critical area of environmental science. Understanding the factors that influence the degradation rates and transformation pathways of FPEs is essential for assessing their environmental risk and developing effective remediation strategies.
References
- 1. Aerobic biotransformation of polyfluoroalkyl phosphate esters (PAPs) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]
- 3. oecd.org [oecd.org]
- 4. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]
evaluating the oleophobicity of surfaces treated with Einecs 304-904-9 and other fluorosurfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the oleophobic properties of surfaces treated with various fluorosurfactants. While direct quantitative performance data for Einecs 304-904-9 is not publicly available, this document summarizes the performance of several alternative commercial fluorosurfactants, offering valuable insights for material selection in research and development. The information presented is based on available technical data sheets and research publications.
Introduction to Oleophobicity and Fluorosurfactants
Oleophobicity is the ability of a surface to repel oil. This property is crucial in a wide range of applications, from self-cleaning and anti-fouling coatings to microfluidics and biomedical devices. Fluorosurfactants are a class of chemical compounds known for their exceptional ability to lower surface energy, thereby imparting high levels of both hydrophobicity (water repellency) and oleophobicity.
The performance of an oleophobic surface is typically quantified by measuring the contact angle and sliding angle of a low-surface-tension liquid, such as n-hexadecane. A higher contact angle indicates greater repellency, while a lower sliding angle signifies that oil droplets will more easily roll off the surface.
Comparative Performance of Fluorosurfactant Coatings
The following table summarizes the reported oleophobicity performance of various surfaces treated with different fluorosurfactants. The data has been compiled from technical data sheets and research articles. It is important to note that direct comparison can be challenging due to variations in substrate materials, coating application methods, and measurement conditions.
| Fluorosurfactant/Coating | Substrate | Test Liquid | Water Contact Angle (°) | n-Hexadecane Contact Angle (°) | Sliding Angle (°) |
| 3M™ Novec™ 2702 | Glass | Water, n-Hexadecane | 105[1] | 65[1] | Not Reported |
| NanoSlic Coating | Not Specified | Water, n-Hexadecane | 105-107[2] | 65-70[2] | Not Reported |
| Dursan Prototype | Stainless Steel | Water, n-Hexadecane | Advancing: 125.1, Receding: 93.6 | Advancing: 52.8, Receding: 20.2 | Not Reported |
| DuPont™ Capstone® FS-81 | Flat Latex Paint | Water, n-Hexadecane | ~40 | ~32 (improvement from ~0) | Not Reported |
| Generic "Very Oleophobic" Surface | Not Specified | n-Hexadecane | Not Applicable | 60-80[2] | Not Reported |
Experimental Protocols
The evaluation of oleophobicity typically involves the following key experiments:
Contact Angle Measurement (Sessile Drop Method)
This is the most common method to quantify the wettability of a surface.
-
Apparatus: A goniometer equipped with a camera and software for image analysis.
-
Procedure:
-
A small droplet (typically 1-5 µL) of the test liquid (e.g., deionized water, n-hexadecane) is gently deposited onto the treated surface.
-
The profile of the droplet is captured by the camera.
-
The software analyzes the image to determine the angle formed between the tangent of the droplet at the three-phase (solid-liquid-air) contact line and the solid surface.
-
-
Advancing and Receding Angles: To assess contact angle hysteresis, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle). Low hysteresis is desirable for self-cleaning surfaces.
Sliding Angle (Roll-off Angle) Measurement
This experiment determines the angle of inclination at which a droplet begins to move down the surface.
-
Apparatus: A goniometer with a tilting stage.
-
Procedure:
-
A droplet of a specific volume (e.g., 10 µL) is placed on the treated surface.
-
The stage is slowly and smoothly tilted.
-
The angle at which the droplet begins to roll or slide off the surface is recorded as the sliding angle.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of evaluating and comparing oleophobic surfaces.
Caption: Experimental workflow for evaluating the oleophobicity of treated surfaces.
Caption: Logical relationship for comparing fluorosurfactant performance.
Conclusion
The selection of an appropriate fluorosurfactant for creating oleophobic surfaces requires careful consideration of quantitative performance data. While information on this compound is limited, this guide provides a framework for comparison based on data from other commercially available products. For applications requiring high oleophobicity, products like 3M™ Novec™ 2702 and NanoSlic coatings demonstrate promising performance with high n-hexadecane contact angles. It is recommended that researchers and developers conduct their own side-by-side testing under controlled conditions to determine the most suitable fluorosurfactant for their specific application.
References
Safety Operating Guide
Navigating the Disposal of Einecs 304-904-9: A Guide for Laboratory Professionals
The United States Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which provides a comprehensive overview of the currently recommended technologies.[1] These guidelines are essential for any laboratory generating waste containing this compound.
Immediate Safety Precautions
Before proceeding with any disposal plan, ensure that all personnel handling Einecs 304-904-9 are equipped with appropriate personal protective equipment (PPE), including gloves, and eye and face protection. Work should be conducted in a well-ventilated area to avoid inhalation of any potential dust or vapors.
Core Disposal Technologies for PFAS Waste
The EPA's guidance focuses on three primary technologies for the disposal of PFAS-containing materials: thermal destruction, landfilling, and underground injection.[1] The selection of the most appropriate method depends on various factors, including the concentration of the PFAS waste, the physical form of the waste (solid or liquid), and the availability of approved facilities.
| Disposal Technology | Description | Key Considerations |
| Thermal Destruction | Involves the high-temperature incineration of waste in specialized facilities. | This method can be effective in breaking down the strong carbon-fluorine bonds characteristic of PFAS. However, it requires very high temperatures (typically above 1,000°C) and careful control to prevent the release of harmful byproducts.[2] |
| Landfilling | Disposal in licensed solid waste or hazardous waste landfills. | While current regulations do not prohibit the disposal of PFAS-containing waste in licensed landfills, there are concerns about the potential for leachate to contaminate groundwater.[3] Hazardous waste landfills (Subtitle C) offer a higher degree of containment due to their liner and leachate collection systems.[2][4] |
| Underground Injection | Deep-well injection of liquid PFAS waste into confined geological formations. | This method is suitable for liquid waste streams and aims to permanently sequester the contaminants. The availability of these facilities is limited, and it requires careful geological assessment to prevent contamination of underground sources of drinking water.[5] |
Procedural Steps for Disposal
-
Waste Characterization: Determine if the waste containing this compound is mixed with other hazardous materials. If the waste exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity) or is mixed with a listed hazardous waste, it must be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]
-
Consult with a Licensed Waste Disposal Contractor: Engage with an environmental and hazardous waste disposal contractor to discuss the specific nature of your waste stream.[3] They can provide guidance on the most current and compliant disposal options available in your region.
-
Select the Appropriate Disposal Facility: Based on the waste characterization and consultation, select a permitted and reputable disposal facility. For high-concentration PFAS waste, a hazardous waste landfill or a specialized thermal treatment facility is generally recommended.[4]
-
Packaging and Transportation: Ensure that the waste is packaged and labeled in accordance with all applicable local, state, and federal regulations for transportation to the chosen disposal facility.
-
Documentation: Maintain detailed records of all waste disposal activities, including waste characterization data, transportation manifests, and certificates of disposal from the facility.
Logical Workflow for PFAS Disposal Decision-Making
The following diagram illustrates the decision-making process for selecting an appropriate disposal method for waste containing this compound.
References
- 1. epa.gov [epa.gov]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. Waste Containing PFAS | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
